BRD9539
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-22(18-11-5-2-6-12-18)26-24-25-20-16-19(23(29)30)13-14-21(20)27(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,29,30)(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXMEOBILYVKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153999 | |
| Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374601-41-8 | |
| Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374601-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201153999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1374601-41-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
BRD9539: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD9539 is a potent inhibitor of the histone methyltransferase G9a (also known as EHMT2) and Polycomb Repressive Complex 2 (PRC2). This document provides an in-depth technical overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and the signaling pathways it modulates. Detailed experimental protocols for key assays, quantitative data summaries, and pathway visualizations are presented to support further research and drug development efforts. While this compound itself exhibits limited cell permeability, its exploration has paved the way for the development of cell-active analogs like BRD4770, which is presumed to convert to this compound intracellularly, offering valuable insights into the therapeutic potential of G9a and PRC2 inhibition.
Core Mechanism of Action: Dual Inhibition of G9a and PRC2
This compound functions as a small molecule inhibitor targeting two key epigenetic regulators: G9a and PRC2.[1]
-
G9a (EHMT2): This enzyme is a histone methyltransferase responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression.
-
PRC2: This multi-protein complex, with its catalytic subunit EZH2, is responsible for the di- and tri-methylation of histone H3 at lysine 27 (H3K27me2 and H3K27me3), another key repressive histone mark.
This compound exhibits a dose-dependent inhibitory effect on G9a with a half-maximal inhibitory concentration (IC50) of 6.3 μM.[1][2] It also demonstrates inhibitory activity against PRC2.[1][2] This dual-inhibitory profile suggests that this compound can impact gene expression by preventing the establishment of two distinct repressive histone marks.
Quantitative Data Summary
The biochemical activity and selectivity of this compound have been characterized against a panel of histone methyltransferases. The data is summarized in the tables below.
Table 1: Biochemical Potency of this compound
| Target | IC50 (μM) | Reference |
| G9a | 6.3 | [1][2] |
| PRC2 | Similar to G9a | [2] |
Table 2: Selectivity Profile of this compound
| Enzyme | Activity at 10 μM this compound (% Remaining Activity) | Reference |
| G9a | 54% | [3] |
| PRC2 | 43% | [3] |
| SUV39H1 | No significant inhibition | [1][2] |
| NSD2 | No significant inhibition | [1][2] |
| DNMT1 | No significant inhibition | [1][2] |
Note: The Yuan et al. (2012) study also notes that no inhibition of SUV39H1 and DNMT1 was observed up to 40 μM, with only partial inhibition of NSD2 at this high concentration.[2]
Signaling Pathways Modulated by G9a/PRC2 Inhibition
The inhibition of G9a and PRC2 by this compound (or its active cellular analog BRD4770) impacts downstream signaling pathways, primarily through the derepression of target genes.
G9a-Mediated Transcriptional Repression
The primary mechanism of G9a is the methylation of H3K9, which leads to the recruitment of other repressive proteins and chromatin compaction, ultimately silencing gene expression. Inhibition of G9a by this compound would theoretically reverse this process, leading to gene activation.
Interaction and Co-regulation with PRC2
There is evidence of a functional interplay between G9a and PRC2.[4][5][6] They can physically interact and co-occupy the promoters of a common set of developmental genes, suggesting a coordinated mechanism for gene silencing. Therefore, the dual inhibition by this compound could have a synergistic effect on derepressing these target genes.
Induction of Cellular Senescence via ATM Pathway Activation
The cell-permeable analog of this compound, BRD4770, has been shown to induce cellular senescence in pancreatic cancer cells.[2][7][8] This effect is linked to the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway, a key regulator of the DNA damage response and cell cycle checkpoints.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. lesentreprisescontrelecancer.fr [lesentreprisescontrelecancer.fr]
- 6. Functional Crosstalk Between Lysine Methyltransferases on Histone Substrates: The Case of G9A/GLP and Polycomb Repressive Complex 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery of BRD9539: A Technical Guide to a Selective G9a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and characterization of BRD9539, a selective inhibitor of the histone methyltransferase G9a (also known as EHMT2). G9a is a key epigenetic regulator, primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), marks that are typically associated with transcriptional repression.[1] Dysregulation of G9a has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and relevant signaling pathways associated with this compound, serving as a valuable resource for researchers in the field of epigenetics and drug discovery.
Quantitative Inhibitor Profile
This compound was identified from a library of 117 benzimidazoles synthesized as potential S-adenosylmethionine (SAM) mimetics.[2] The compound exhibits potent and selective inhibition of G9a in biochemical assays. However, its utility in cell-based assays is limited due to poor cell permeability. Its methyl-ester analogue, BRD4770, was developed as a more cell-permeable prodrug.[2][3]
| Compound | Target | IC50 (μM) | Assay Type | Notes |
| This compound | G9a | 6.3[2][3][4] | Biochemical | Also inhibits PRC2 with a similar IC50.[2][3] |
| PRC2 | ~6.3 | Biochemical | [2][3] | |
| SUV39H1 | > 40 | Biochemical | Inactive.[2][3] | |
| NSD2 | Partial inhibition at 40 μM | Biochemical | [2][3] | |
| DNMT1 | > 40 | Biochemical | Inactive.[2][3] | |
| BRD4770 | G9a | Less potent than this compound | Biochemical | Methyl-ester analogue of this compound with improved cell permeability.[2][3] |
| G9a | EC50 ~5 μM | Cellular (H3K9me3) | Determined by Western blotting in PANC-1 cells.[2] |
Experimental Protocols
This section details the key experimental methodologies employed in the discovery and characterization of this compound.
Synthesis of the Benzimidazole Library
The benzimidazole library, from which this compound was identified, was synthesized through a multi-step process. The general synthetic scheme is as follows:
General Procedure:
-
Condensation: A substituted o-phenylenediamine is condensed with a carboxylic acid or its derivative (e.g., acid chloride or aldehyde) to form the benzimidazole ring. This reaction is typically carried out in the presence of a dehydrating agent or under acidic conditions.
-
N-Alkylation: The resulting benzimidazole intermediate is then N-alkylated using an appropriate alkyl halide in the presence of a base to introduce diversity at the N1 position of the benzimidazole core.
-
Purification: The final products are purified using standard techniques such as column chromatography or recrystallization.
For the specific synthesis of this compound, a substituted benzimidazole-5-carboxylic acid was used as the starting material, which was then N-alkylated and subsequently amidated.[2]
Biochemical Assays for Histone Methyltransferase Activity
The inhibitory activity of this compound against various histone methyltransferases was determined using in vitro enzymatic assays.
G9a Inhibition Assay (Radiometric):
-
Reaction Mixture: Prepare a reaction mixture containing recombinant G9a enzyme, a histone H3-derived peptide substrate, and the cofactor S-adenosyl-L-[*H]-methionine (SAM) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the incorporation of the tritiated methyl group into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) for PRC2 and NSD2 Activity:
-
Reaction: Perform the methylation reaction in a streptavidin-coated microplate with biotinylated histone H3 substrate, the respective enzyme (PRC2 or NSD2), SAM, and the test compound.
-
Detection: After incubation, wash the plate and add a europium-labeled antibody specific for the methylated histone mark (e.g., anti-H3K27me3 for PRC2).
-
Signal Measurement: After another incubation and wash step, add an enhancement solution to dissociate the europium ions, which then form a highly fluorescent chelate. Measure the time-resolved fluorescence.
-
Data Analysis: Determine the IC50 values as described above.
Cellular Assays
Cellular ATP Level Assay:
-
Cell Culture: Plate cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dose range of this compound or BRD4770 for a specified duration (e.g., 48 hours).
-
Lysis and ATP Measurement: Lyse the cells and measure the intracellular ATP concentration using a commercial ATP-based luminescence assay kit according to the manufacturer's instructions. A decrease in ATP levels can be indicative of reduced cell viability or proliferation.[2]
Mass Spectrometry-Based Histone Methylation Analysis:
-
Cell Treatment and Histone Extraction: Treat cells (e.g., PANC-1) with the inhibitor (BRD4770) or DMSO control. Extract histones from the cell nuclei using an acid extraction protocol.
-
Sample Preparation: Separate the extracted histones by SDS-PAGE. Excise the histone H3 band and perform in-gel digestion with trypsin after chemical derivatization (propionylation) to protect unmodified and monomethylated lysines.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the different methylation states of H3K9.
Western Blotting for Histone Methylation:
-
Sample Preparation: Treat cells with the inhibitor, then lyse the cells and extract total protein or nuclear extracts.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the histone modification of interest (e.g., H3K9me2) and a loading control (e.g., total histone H3).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
G9a-Modulated Signaling Pathways
G9a plays a crucial role in tumorigenesis by epigenetically silencing tumor suppressor genes, thereby promoting cancer cell proliferation and survival. Two of the key signaling pathways regulated by G9a are the Wnt and Hippo pathways.
G9a and the Wnt Signaling Pathway
G9a has been shown to promote Wnt/β-catenin signaling by repressing the expression of Wnt pathway antagonists, such as Dickkopf-1 (DKK1) and Adenomatous Polyposis Coli 2 (APC2).[5][6] This leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF target genes that drive cell proliferation.
G9a and the Hippo Signaling Pathway
In several cancers, G9a has been found to suppress the Hippo signaling pathway, a key regulator of organ size and a tumor suppressor pathway. G9a achieves this by silencing the expression of the Hippo pathway kinase LATS2 (Large Tumor Suppressor 2).[5] Reduced LATS2 levels lead to the dephosphorylation and activation of the oncoprotein YAP (Yes-associated protein), which then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival.
Conclusion
This compound is a valuable chemical probe for studying the biochemical functions of the histone methyltransferase G9a. While its poor cell permeability limits its direct use in cellular studies, its discovery has paved the way for the development of more cell-active analogues like BRD4770. The detailed methodologies and pathway analyses presented in this guide provide a solid foundation for researchers aiming to further investigate the role of G9a in health and disease and to develop novel epigenetic therapies. The continued exploration of G9a inhibitors holds significant promise for the treatment of various cancers and other diseases driven by epigenetic dysregulation.
References
- 1. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
BRD9539: A Technical Guide to its PRC2 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9539 is a small molecule initially identified as a potent inhibitor of the histone methyltransferase G9a (EHMT2).[1] Subsequent studies have revealed that this compound also exhibits inhibitory activity against the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator involved in gene silencing and cellular differentiation.[1] Dysregulation of PRC2 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[2][3][4] This technical guide provides an in-depth overview of the PRC2 inhibitory activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its assessment.
Core Concepts: The PRC2 Complex and its Function
The Polycomb Repressive Complex 2 (PRC2) is a multi-protein complex that plays a central role in the epigenetic regulation of gene expression.[4][5] The core components of the mammalian PRC2 complex are:
-
EZH2 (Enhancer of Zeste Homolog 2): The catalytic subunit responsible for the methylation of histone H3 on lysine 27 (H3K27).[4]
-
EED (Embryonic Ectoderm Development): A non-catalytic subunit that binds to the trimethylated H3K27 (H3K27me3) mark, leading to allosteric activation of EZH2 and propagation of the repressive signal.
-
SUZ12 (Suppressor of Zeste 12): A zinc-finger protein essential for the structural integrity and enzymatic activity of the complex.[4]
-
RBBP4/7 (Retinoblastoma-Binding Protein 4/7): Histone-binding proteins that contribute to the complex's interaction with nucleosomes.
The primary function of PRC2 is to catalyze the mono-, di-, and tri-methylation of H3K27.[5] The resulting H3K27me3 mark is a hallmark of transcriptionally silent chromatin, leading to the repression of target gene expression.[5] This process is crucial for maintaining cell identity, regulating developmental processes, and suppressing tumor suppressor genes in certain cancers.[2][3]
This compound Quantitative Inhibitory Data
This compound has been characterized as a dual inhibitor of G9a and PRC2. The following table summarizes the available quantitative data on its inhibitory activity.
| Target | Parameter | Value | Notes |
| G9a | IC50 | 6.3 µM | In vitro biochemical assay.[1] |
| PRC2 | % Activity Remaining | 43% at 10 µM | In vitro biochemical assay. |
Note: this compound has been reported to have no significant activity in cell-based assays, which is presumed to be due to poor cell permeability.[1]
Mechanism of PRC2 Inhibition by this compound
While the precise molecular interactions have not been fully elucidated in publicly available literature, the inhibitory activity of this compound against PRC2 is likely directed at the catalytic subunit, EZH2. Small molecule inhibitors of PRC2 typically function by competing with the cofactor S-adenosyl-L-methionine (SAM) for binding to the EZH2 active site, thereby preventing the transfer of a methyl group to the histone H3 substrate.
Experimental Protocols
The following are detailed, representative protocols for assessing the PRC2 inhibitory activity of small molecules like this compound. These are based on established methodologies for histone methyltransferase assays.
In Vitro Radioactive Histone Methyltransferase (HMT) Assay
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a histone substrate by PRC2.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBBP4)
-
Histone H3 peptide (e.g., residues 21-44) or recombinant nucleosomes as substrate
-
This compound (or other test compounds) dissolved in DMSO
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT
-
Scintillation fluid
-
Filter paper (e.g., Whatman P81)
-
96-well microplate
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound solution or DMSO (for control)
-
PRC2 complex (final concentration, e.g., 10 nM)
-
Histone H3 substrate (final concentration, e.g., 5 µM)
-
-
Initiation of Reaction: Add [³H]-SAM (final concentration, e.g., 1 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stopping the Reaction: Spot the reaction mixture from each well onto the filter paper.
-
Washing: Wash the filter paper three times with 50 mM sodium carbonate buffer (pH 9.0) to remove unincorporated [³H]-SAM.
-
Detection: Air-dry the filter paper, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a non-radioactive, high-throughput method to measure PRC2 activity. It relies on the detection of the H3K27me3 mark using specific antibodies labeled with a donor and acceptor fluorophore.
Materials:
-
Recombinant human PRC2 complex
-
Biotinylated Histone H3 peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound (or other test compounds) dissolved in DMSO
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-H3K27me3 antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA
-
Low-volume 384-well microplate
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Dispense this compound solutions at various concentrations into the wells of the 384-well plate.
-
Enzyme and Substrate Addition: Add a mixture of the PRC2 complex and the biotinylated H3 peptide to each well.
-
Reaction Initiation: Add SAM to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Detection: Add a mixture of the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) to each well.
-
Final Incubation: Incubate the plate at room temperature for 1-2 hours to allow for antibody binding.
-
Reading the Plate: Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of H3K27me3 produced. Calculate percent inhibition and IC50 values as described for the radioactive assay.
Visualizations
PRC2 Signaling Pathway and Inhibition by this compound
Caption: PRC2 signaling pathway and the inhibitory action of this compound on EZH2.
Experimental Workflow for PRC2 Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of the Polycomb Repressive Complex 2 (PRC2) in Transcriptional Regulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polycomb Repressor Complex 2 in Genomic Instability and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PRC2 - Wikipedia [en.wikipedia.org]
BRD9539: A Technical Guide to a Selective Chemical Probe for the Histone Methyltransferase G9a
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9539 is a potent and selective chemical probe for the histone methyltransferase G9a (also known as EHMT2 or KMT1C). As an epigenetic modulator, G9a plays a crucial role in gene silencing through the di-methylation of histone H3 at lysine 9 (H3K9me2). Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its biochemical properties, selectivity, and the experimental protocols for its use in research settings. While this compound serves as a powerful tool for in vitro studies, it is important to note its limited efficacy in cell-based assays due to poor cell permeability. Its methyl-ester analogue, BRD4770, is a cell-permeable compound that is believed to be hydrolyzed into this compound intracellularly, acting as a pro-drug.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogue BRD4770.
Table 1: Biochemical Potency of this compound
| Target | IC50 (μM) | Assay Type | Reference |
| G9a | 6.3 | Biochemical Assay | [1] |
| PRC2 | Similar to G9a | Biochemical Assay | [1] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Concentration (μM) | Reference |
| SUV39H1 | No inhibition | Up to 40 | [1] |
| NSD2 | Partial inhibition | 40 | [1] |
| DNMT1 | No inhibition | Up to 40 | [1] |
| 16 other chromatin-modifying enzymes | No activity | 5 or 10 | [1] |
| 100 kinases | No activity | 5 or 10 | [1] |
Table 3: Cellular Activity of BRD4770 (Pro-drug of this compound)
| Parameter | EC50 (μM) | Cell Line | Assay | Reference |
| H3K9 di- and tri-methylation reduction | ~5 | PANC-1 | Western Blot | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Biochemical G9a Inhibition Assay (AlphaLISA)
This protocol is adapted from a standard AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for measuring H3K9 dimethylation by G9a.
Materials:
-
G9a enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
AlphaLISA Acceptor beads (conjugated to an anti-H3K9me2 antibody)
-
Streptavidin-coated Donor beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Enzyme and Substrate Preparation: Dilute G9a enzyme, biotinylated H3 peptide, and SAM in Assay Buffer to desired concentrations.
-
Reaction Initiation: In a 384-well plate, add the G9a enzyme, this compound (or DMSO control), and the biotinylated H3 peptide. Initiate the reaction by adding SAM.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction and detect the methylated peptide by adding AlphaLISA Acceptor beads.
-
Incubate for 60 minutes at room temperature.
-
Add Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.
-
-
Readout: Read the plate on an Alpha-enabled plate reader at an emission wavelength of 615 nm.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
PRC2 Inhibition Assay (DELFIA)
This protocol outlines a general approach for a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) to measure PRC2 activity.
Materials:
-
PRC2 enzyme complex
-
Histone H3 peptide (or nucleosome) substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Europium-labeled anti-H3K27me3 antibody
-
DELFIA Assay Buffer, Wash Buffer, and Enhancement Solution
-
Streptavidin-coated microplate (if using a biotinylated substrate)
Procedure:
-
Substrate Coating: If using a biotinylated peptide, coat a streptavidin plate with the substrate.
-
Compound and Enzyme Addition: Add serially diluted this compound or DMSO control to the wells, followed by the PRC2 enzyme.
-
Reaction Initiation: Start the methylation reaction by adding SAM.
-
Incubation: Incubate the plate at room temperature for a defined period.
-
Washing: Wash the plate with DELFIA Wash Buffer to remove unbound reagents.
-
Antibody Incubation: Add the Europium-labeled anti-H3K27me3 antibody and incubate to allow binding to the methylated substrate.
-
Washing: Wash the plate again to remove unbound antibody.
-
Signal Enhancement: Add DELFIA Enhancement Solution to dissociate the Europium ions and form a highly fluorescent chelate.
-
Readout: Measure the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis: Determine IC50 values by analyzing the dose-response curve.
In-Cell Western Blot for H3K9 Methylation
This protocol is for assessing the cellular activity of G9a inhibitors like BRD4770 by measuring changes in global H3K9 methylation levels.
Materials:
-
Cell line of interest (e.g., PANC-1)
-
BRD4770
-
Cell lysis buffer
-
Primary antibodies (anti-H3K9me2, anti-total Histone H3)
-
Fluorescently labeled secondary antibodies
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a dose range of BRD4770 for the desired time (e.g., 72 hours).
-
Cell Lysis: Lyse the cells directly in the wells.
-
Blocking: Block the wells to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against H3K9me2 and total H3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Imaging: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for H3K9me2 and normalize it to the total H3 signal. Calculate the EC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways involving G9a and the experimental workflow for evaluating this compound.
Caption: G9a's role in the Wnt signaling pathway.
Caption: G9a's involvement in the Hippo signaling pathway.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound is a valuable chemical probe for the in vitro investigation of G9a histone methyltransferase. Its selectivity over other methyltransferases and kinases makes it a precise tool for dissecting the biochemical functions of G9a. While its utility in cell-based systems is limited by poor membrane permeability, its cell-active analogue, BRD4770, provides a means to study the cellular consequences of G9a inhibition. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of epigenetic regulation and its role in disease.
References
BRD9539: A Technical Guide to Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target selectivity profile of BRD9539, a potent inhibitor of the histone methyltransferase G9a (also known as EHMT2). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and experimental workflows.
Executive Summary
This compound is a valuable chemical probe for studying the biological roles of G9a. It demonstrates potent biochemical inhibition of G9a with an IC50 of 6.3 μM and also exhibits activity against the Polycomb Repressive Complex 2 (PRC2).[1][2][3] Notably, this compound shows a clean off-target profile when screened against a broad panel of other chromatin-modifying enzymes and kinases. However, its utility in cell-based assays is limited due to poor cell permeability.[1] It is considered the potentially active form of its methyl-ester analogue, BRD4770, which does exhibit cellular activity.
Target Selectivity Profile
The selectivity of this compound has been assessed against a panel of histone methyltransferases and other epigenetic regulators. The quantitative data from these assessments are summarized below.
Table 1: Primary Targets and Potency of this compound
| Target | IC50 / % Inhibition | Assay Type |
| G9a (EHMT2) | 6.3 μM | Biochemical |
| PRC2 | ~6.3 μM (43% activity remaining at 10 μM)[2] | Biochemical |
Table 2: Selectivity Against Other Histone Methyltransferases
| Target | Activity at 40 μM |
| SUV39H1 | Inactive |
| NSD2 | Partial Inhibition |
| DNMT1 | Inactive |
Table 3: Broad Selectivity Screening
This compound was screened against a panel of 16 other chromatin-modifying enzymes and 100 kinases involved in cell-cycle regulation and cancer cell biology at concentrations of 5 or 10 μM.
| Target Class | Number of Targets | Activity Observed |
| Chromatin-modifying enzymes | 16 | None |
| Kinases | 100 | None |
The specific constituents of the 16 chromatin-modifying enzymes and 100 kinases screened are detailed in the supplementary information of the primary literature.
Experimental Protocols
Detailed methodologies for the key biochemical assays used to characterize this compound are provided below.
G9a (EHMT2) Inhibition Assay
A biochemical assay was utilized to determine the inhibitory activity of this compound against G9a. The protocol is as follows:
-
Enzyme and Substrate Preparation : Recombinant human G9a enzyme and a histone H3-derived peptide substrate are prepared in assay buffer.
-
Compound Preparation : this compound is serially diluted in DMSO to generate a range of concentrations.
-
Reaction Initiation : The enzymatic reaction is initiated by adding S-[methyl-³H]-adenosyl-L-methionine (³H-SAM) as a methyl donor.
-
Incubation : The reaction mixture is incubated at room temperature to allow for histone peptide methylation.
-
Reaction Termination and Detection : The reaction is stopped, and the amount of radiolabeled methylated peptide is quantified using a scintillation counter.
-
Data Analysis : IC50 values are calculated by plotting the percentage of G9a inhibition against the logarithm of the inhibitor concentration.
PRC2 Inhibition Assay
The inhibitory effect of this compound on PRC2 activity was assessed using a similar biochemical assay format:
-
Enzyme and Substrate Preparation : Recombinant human PRC2 complex (containing EZH2, EED, and SUZ12) and a histone H3-derived peptide substrate are prepared in assay buffer.
-
Compound Preparation : this compound is serially diluted in DMSO.
-
Reaction Initiation : The reaction is started by the addition of ³H-SAM.
-
Incubation : The reaction is allowed to proceed at room temperature.
-
Reaction Termination and Detection : The reaction is terminated, and the incorporation of the radiolabel into the histone peptide is measured via scintillation counting.
-
Data Analysis : The percentage of PRC2 inhibition at various concentrations of this compound is determined to estimate the IC50.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: G9a and PRC2 signaling pathways inhibited by this compound.
Caption: Workflow for biochemical inhibition assays.
Caption: Logical relationship of this compound's target selectivity.
References
BRD9539: A Technical Guide for the In Vitro Study of G9a-Mediated Chromatin Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9539 is a chemical probe primarily utilized in the biochemical investigation of chromatin biology. Contrary to what its name might suggest, this compound is not an inhibitor of bromodomain-containing proteins. Instead, it is characterized as an inhibitor of the histone methyltransferase G9a (also known as Euchromatic Histone-lysine N-methyltransferase 2, EHMT2).[1][2][3] G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[4]
This guide provides an in-depth overview of this compound, its mechanism of action, and protocols for its use in biochemical assays to study G9a-mediated chromatin modification. It is important to note that while this compound is a potent biochemical tool, its utility in cell-based assays is limited due to poor cell permeability.[2][3]
Mechanism of Action
This compound exerts its inhibitory effect by targeting the catalytic activity of the G9a histone methyltransferase. By binding to G9a, it prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the lysine 9 residue of histone H3. This inhibition leads to a decrease in the levels of H3K9me1 and H3K9me2, thereby preventing the establishment of this repressive chromatin mark.
References
BRD9539: A Technical Guide to a Selective G9a Histone Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD9539 is a potent and selective small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). As a key epigenetic modulator, G9a plays a crucial role in gene silencing through the methylation of histone H3 on lysine 9 (H3K9). Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, selectivity profile, and the experimental protocols for its characterization. A key characteristic of this compound is its potent biochemical inhibition of G9a, which, due to poor cell permeability, does not translate to direct cellular activity. This property makes its cell-permeable methyl-ester analogue, BRD4770, an essential tool for studying the cellular effects of G9a inhibition.
Introduction to this compound and its Role in Epigenetics
This compound is a small molecule inhibitor that targets the histone methyltransferase G9a.[1] G9a is a primary enzyme responsible for the mono- and di-methylation of H3K9, epigenetic marks that are generally associated with transcriptional repression. By inhibiting G9a, this compound can modulate the epigenetic landscape of the cell, leading to changes in gene expression. The study of such inhibitors is critical for understanding the role of G9a in health and disease and for the development of novel therapeutic agents. While this compound itself is a powerful tool for in vitro biochemical studies, its limited cell permeability necessitates the use of its pro-drug form, BRD4770, for cellular and in vivo investigations.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical activity and selectivity.
Table 1: Biochemical Activity of this compound
| Target | IC50 (μM) | Assay Type | Reference |
| G9a (EHMT2) | 6.3 | Biochemical HMT Assay | [1] |
| PRC2 | ~6.3 | Biochemical HMT Assay | [1] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Concentration (μM) | Reference |
| SUV39H1 | Inactive | Up to 40 | [1] |
| NSD2 | Partial Inhibition | 40 | [1] |
| DNMT1 | Inactive | Up to 40 | [1] |
| 16 other chromatin-modifying enzymes | No significant activity | 5 or 10 | |
| 100 kinases | No significant activity | 5 or 10 |
Table 3: Comparative Activity of this compound and BRD4770
| Compound | G9a Remaining Activity (%) | Assay Type | Cellular Activity | Reference |
| This compound | 20 | Biochemical | No | [1] |
| BRD4770 | 45 | Biochemical | Yes | [1] |
Signaling Pathways
Inhibition of G9a by the cell-permeable analogue of this compound, BRD4770, has been shown to induce cellular senescence in pancreatic cancer cells. This effect is mediated through the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: G9a inhibition by BRD4770 leads to ATM pathway activation and cellular senescence.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are adapted from standard procedures and should be optimized for specific laboratory conditions.
Biochemical Histone Methyltransferase (HMT) Assay for G9a Inhibition
This protocol is designed to measure the in vitro inhibitory activity of this compound on G9a.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 peptide (e.g., corresponding to amino acids 1-21)
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation fluid
-
Filter paper plates
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a master mix containing G9a enzyme and histone H3 peptide in assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 5 µL of [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 10 µL of 7.5 M guanidine hydrochloride.
-
Transfer the reaction mixture to a filter paper plate.
-
Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
In-Cell Western Assay for Histone H3K9 Methylation
This protocol is for assessing the effect of the cell-permeable analogue, BRD4770, on cellular H3K9 methylation levels.
Materials:
-
PANC-1 cells (or other suitable cell line)
-
BRD4770
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3
-
Fluorescently labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
In-Cell Western Assay Kit reagents
-
96-well clear bottom plates
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Seed PANC-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of BRD4770 for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block the wells with a blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with the primary antibodies (anti-H3K9me2 and anti-total Histone H3) overnight at 4°C.
-
Wash the wells three times with PBS containing 0.1% Tween 20.
-
Incubate the cells with the fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the wells three times with PBS containing 0.1% Tween 20.
-
Scan the plate using an imaging system.
-
Quantify the fluorescence intensity for both channels. Normalize the H3K9me2 signal to the total Histone H3 signal.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for characterizing a histone methyltransferase inhibitor like this compound and its cell-permeable analogue.
Caption: Workflow for the characterization of this compound and its cell-permeable analogue.
Conclusion
This compound is a valuable chemical probe for the in vitro study of the histone methyltransferase G9a. Its well-defined biochemical activity and selectivity make it a useful tool for dissecting the enzymatic function of G9a. While its poor cell permeability limits its direct application in cellular and in vivo models, its close analogue, BRD4770, provides a means to investigate the biological consequences of G9a inhibition in these more complex systems. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the role of G9a in epigenetics and to develop novel therapeutic strategies targeting this important enzyme.
References
BRD9539: A Technical Guide to a Selective Histone Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BRD9539, a small molecule inhibitor of histone methyltransferases. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's function, mechanism of action, and experimental characterization.
Core Function and Mechanism of Action
This compound is a potent biochemical inhibitor of the histone methyltransferase G9a (also known as EHMT2) and also demonstrates inhibitory activity against the Polycomb Repressive Complex 2 (PRC2).[1][2] Histone methyltransferases are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of methyl groups to histone proteins. This modification, in turn, influences chromatin structure and gene expression.
The primary mechanism of action for this compound is the inhibition of G9a's enzymatic activity.[1] It is considered the active form of its methyl-ester analogue, BRD4770. While BRD4770 is cell-permeable, it is presumed to be hydrolyzed into this compound within the cell to exert its inhibitory effect. However, this compound itself exhibits poor cell permeability, leading to a lack of activity in cell-based assays.[1]
Quantitative Biochemical Activity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following table summarizes the key quantitative data.
| Target Enzyme | Assay Type | Parameter | Value | Reference |
| G9a (EHMT2) | Biochemical | IC50 | 6.3 µM | [1] |
| PRC2 | Biochemical | % Remaining Activity (at 10 µM) | 43% | |
| SUV39H1 | Biochemical | Activity | Inactive | [1] |
| NSD2 | Biochemical | Activity | Inactive | [1] |
| DNMT1 | Biochemical | Activity | Inactive | [1] |
Signaling Pathway
This compound targets key enzymes in the histone methylation pathway. G9a is primarily responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. PRC2, on the other hand, is responsible for the di- and tri-methylation of histone H3 at lysine 27 (H3K27me2 and H3K27me3), which are also repressive marks. By inhibiting these enzymes, this compound can modulate the epigenetic landscape and potentially alter gene expression patterns.
Experimental Protocols
The following is a representative protocol for a radiometric biochemical assay to determine the inhibitory activity of compounds against histone methyltransferases like G9a. This protocol is based on commonly used methods for this class of enzymes.
Objective: To measure the in vitro inhibitory effect of this compound on the enzymatic activity of G9a.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 peptide (e.g., residues 1-21) as a substrate
-
S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) as a methyl donor
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper (e.g., P81 phosphocellulose)
-
Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration might be 10 mM.
-
Reaction Setup: In a 96-well plate, combine the following components in order:
-
Assay buffer
-
Diluted this compound or DMSO (for control wells)
-
Recombinant G9a enzyme
-
Histone H3 peptide substrate
-
-
Initiation of Reaction: Add ³H-SAM to each well to initiate the methyltransferase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination of Reaction: Spot the reaction mixture onto the P81 phosphocellulose filter paper to stop the reaction. The positively charged paper will bind the peptide substrate.
-
Washing: Wash the filter paper multiple times with the wash buffer to remove unincorporated ³H-SAM.
-
Detection:
-
Dry the filter paper.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Measure the amount of incorporated ³H-methyl groups using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable chemical probe for studying the biochemical functions of the histone methyltransferases G9a and, to a lesser extent, PRC2. Its potent and selective inhibitory activity in biochemical assays makes it a useful tool for in vitro studies of epigenetic mechanisms. The lack of cell-based activity due to poor permeability is a key consideration for experimental design. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their investigations into the roles of histone methylation in health and disease.
References
Initial Investigations of BRD9539: A Technical Overview
This guide provides an in-depth analysis of the initial scientific investigations into the effects of BRD9539, a chemical probe identified as a potent inhibitor of the histone methyltransferase G9a. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its biochemical activity, selectivity, and cellular effects.
Biochemical Profile of this compound
This compound has been characterized as a specific inhibitor of the euchromatin histone methyltransferase 2 (EHMT2), commonly known as G9a.[1] Initial biochemical assays have demonstrated its potency and selectivity against a panel of epigenetic and kinase targets.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial investigations of this compound.
| Target | IC50 Value | Assay Type |
| G9a (EHMT2) | 6.3 µM | Biochemical Assay |
Table 1: Inhibitory Potency of this compound against its primary target, G9a.
| Target | Concentration of this compound | Remaining Activity (%) |
| G9a | 10 µM | 54% |
| PRC2 | 10 µM | 43% |
Table 2: Comparative inhibitory activity of this compound against G9a and Polycomb Repressive Complex 2 (PRC2).
This compound also exhibits selectivity, as it is reported to be inactive against other histone methyltransferases such as SUV39H1 and NSD2, as well as the DNA methyltransferase DNMT1, at concentrations up to 40 µM.[1] Furthermore, its activity was tested against a panel of 16 other chromatin-modifying enzymes and 100 kinases involved in cell-cycle regulation and cancer biology, with no significant activity observed at concentrations of 5 or 10 µM.[2][3]
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of the enzymatic activity of G9a. G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation event is a critical component of the epigenetic machinery that leads to transcriptional repression. By inhibiting G9a, this compound prevents the methylation of H3K9, thereby potentially leading to the reactivation of silenced genes. The compound has also been shown to inhibit the activity of PRC2, another key chromatin-modifying complex responsible for the methylation of histone H3 at lysine 27 (H3K27me3), which is also a repressive mark.[1][2][4][5]
Experimental Protocols
While detailed step-by-step protocols for every experiment are not publicly available, the following methodologies are inferred from the existing literature.
G9a Inhibition Assay (Biochemical)
A biochemical assay was utilized to determine the IC50 value of this compound against G9a. This type of assay typically involves the following components:
-
Enzyme: Recombinant human G9a.
-
Substrate: A histone H3 peptide or recombinant histone H3.
-
Cofactor: S-adenosylmethionine (SAM), the methyl donor.
-
Inhibitor: this compound at varying concentrations.
-
Detection Method: Measurement of the methylated product, often through radiometric, fluorescent, or mass spectrometry-based methods.
The reaction is initiated by combining the enzyme, substrate, and cofactor in the presence of the inhibitor. After a set incubation period, the reaction is stopped, and the level of histone methylation is quantified. The IC50 value is then calculated by plotting the percentage of inhibition against the inhibitor concentration.
Selectivity Profiling
The selectivity of this compound was assessed by testing its activity against a panel of other chromatin-modifying enzymes and kinases.[2][3] This is a standard practice in drug discovery to ensure that the compound's effects are due to the inhibition of the intended target. The experimental setup for these assays would be similar to the G9a inhibition assay, but with the respective enzymes and their specific substrates.
Cellular Assays
This compound was evaluated in cell-based assays to determine its effects in a cellular context.[1][2][3] A notable finding from these studies is the compound's lack of activity in these assays, which is presumed to be due to poor cell permeability.[2][3] One reported cellular effect is the dose-dependent decrease in ATP levels in HeLa cells.[2][3]
Comparison with Analogue BRD4770
This compound is often compared to its methyl-ester analogue, BRD4770. While this compound is a more potent inhibitor in biochemical assays, BRD4770 demonstrates activity in cell-based assays.[2][3] This suggests that the methyl-ester group in BRD4770 may improve cell permeability. At a screening concentration, this compound left 20% remaining G9a activity, whereas BRD4770 left 45%.[2][3]
Conclusion and Future Directions
The initial investigations of this compound have established it as a valuable chemical probe for studying the biochemical functions of the histone methyltransferase G9a. Its potency and selectivity make it a useful tool for in vitro studies. However, its lack of cellular activity, likely due to poor cell permeability, limits its utility in studying the cellular consequences of G9a inhibition. Future research efforts may focus on developing analogues of this compound with improved physicochemical properties to enhance cell permeability and enable in vivo studies. The compound's ability to decrease ATP levels in HeLa cells also warrants further investigation to elucidate the underlying mechanism. The primary reference for the initial investigation of this compound is a study by Yuan et al. that identified it as a small-molecule probe of G9a that can induce cellular senescence in pancreatic adenocarcinoma.[2]
References
Methodological & Application
Application Notes and Protocols: BRD9539 in vitro Histone Methyltransferase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9539 is a potent small molecule inhibitor of histone methyltransferases (HMTs), primarily targeting G9a (also known as EHMT2) and the Polycomb Repressive Complex 2 (PRC2).[1] G9a is responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. Similarly, the PRC2 complex, with its catalytic subunit EZH2, mediates the methylation of histone H3 at lysine 27 (H3K27), another key repressive mark. The dysregulation of these HMTs is implicated in various cancers, making them attractive targets for therapeutic intervention.
This compound serves as a valuable chemical probe for studying the roles of G9a and PRC2 in gene regulation and disease. It is the active cellular metabolite of the pro-drug BRD4770, which exhibits better cell permeability. In biochemical assays, this compound demonstrates dose-dependent inhibition of G9a and PRC2.[1] These application notes provide detailed protocols for performing in vitro histone methyltransferase assays to characterize the inhibitory activity of this compound against G9a and PRC2.
Data Presentation
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported biochemical activity of this compound against various histone methyltransferases.
| Target HMT | Substrate | Assay Type | IC50 (µM) | Reference |
| G9a | Histone H3 Peptide | Biochemical | 6.3 | [1] |
| PRC2 | Histone H3 Peptide | Biochemical | Similar to G9a | [1] |
| SUV39H1 | Not specified | Biochemical | Inactive | [1] |
| NSD2 | Not specified | Biochemical | Partial inhibition at 40 µM | [1] |
| DNMT1 | Not specified | Biochemical | Inactive | [1] |
Signaling Pathway and Experimental Workflow
G9a and PRC2 Co-Repressive Pathway
G9a and PRC2 are key components of transcriptional repressive machinery. They can physically and functionally interact to mediate gene silencing. G9a-mediated H3K9 methylation can create a binding site for other repressive proteins and may facilitate the recruitment or activity of PRC2 at specific gene loci, leading to subsequent H3K27 methylation and robust gene silencing. This compound inhibits the catalytic activity of both G9a and EZH2, thereby preventing the deposition of these repressive histone marks.
Experimental Workflow for in vitro HMT Assay
The following diagram outlines the general workflow for an in vitro histone methyltransferase assay to determine the IC50 of an inhibitor like this compound.
Experimental Protocols
Protocol 1: Radiometric in vitro HMT Assay for G9a Inhibition by this compound
This protocol describes a radiometric filter-binding assay to measure the inhibition of G9a by this compound using a tritiated methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
Materials and Reagents:
-
Recombinant human G9a enzyme
-
Histone H3 (1-21) peptide substrate
-
This compound
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
S-adenosyl-L-homocysteine (SAH) for stop solution
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
96-well polypropylene plates
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Wash Buffer (e.g., 50 mM sodium carbonate buffer, pH 9.0 or 75 mM phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
-
DMSO
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in DMSO to create a concentration range for IC50 determination (e.g., from 100 µM to 1 nM final assay concentrations).
-
-
Enzyme and Substrate Preparation:
-
Dilute recombinant G9a and histone H3 peptide substrate in Assay Buffer to the desired working concentrations. Final concentrations in the assay will typically be in the low nM range for the enzyme and µM range for the substrate and SAM.
-
-
Reaction Setup:
-
To the wells of a 96-well polypropylene plate, add 2 µL of the diluted this compound or DMSO (for no inhibitor and maximum activity controls).
-
Add 23 µL of the enzyme-substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow this compound to bind to G9a.
-
-
Initiation of Reaction:
-
Add 5 µL of [³H]-SAM (diluted in Assay Buffer) to each well to start the methylation reaction. The final reaction volume is 30 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes. This incubation time should be within the linear range of the enzymatic reaction.
-
-
Termination of Reaction:
-
Add 10 µL of a stop solution containing a high concentration of non-radioactive SAH (e.g., 500 µM) to each well.
-
-
Detection of Methylation:
-
Transfer the reaction mixture from the polypropylene plate to a 96-well filter plate.
-
Wash the filter plate 3-5 times with Wash Buffer to remove unincorporated [³H]-SAM.
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Non-Radiometric in vitro HMT Assay for PRC2 Inhibition by this compound (AlphaLISA)
This protocol outlines a non-radiometric, homogeneous AlphaLISA (Amplified Luminescent Proximity Homestead Assay) to measure the inhibition of PRC2 by this compound. This assay detects the biotinylated histone substrate and the methylation mark using specific antibodies and bead-based chemistry.
Materials and Reagents:
-
Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)
-
Biotinylated Histone H3 (1-27) peptide substrate
-
This compound
-
S-adenosyl-L-methionine (SAM)
-
AlphaLISA anti-H3K27me3 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM DTT, 0.01% Tween-20)
-
384-well white OptiPlate
-
AlphaScreen-capable microplate reader
-
DMSO
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO as described in Protocol 1.
-
-
Reaction Setup:
-
Add 2.5 µL of the PRC2 enzyme, biotinylated H3 peptide, and SAM mixture in AlphaLISA Assay Buffer to the wells of a 384-well plate.
-
Add 0.5 µL of diluted this compound or DMSO.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Detection:
-
Add 2.5 µL of the anti-H3K27me3 Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 2.5 µL of Streptavidin-coated Donor beads to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
-
Disclaimer
The protocols provided are intended as a guide and may require optimization for specific experimental conditions and reagent sources. It is recommended to perform appropriate controls, including no-enzyme and no-substrate controls, to ensure data validity. This information is for Research Use Only and is not intended for diagnostic or therapeutic purposes.
References
Application Notes and Protocols: The Role of Epigenetic Modulators in Pancreatic Cancer Research
A Clarification on BRD9539:
Initial research indicates that the compound this compound is an inhibitor of the histone methyltransferases G9a and GLP with an IC50 of 6.3 μM, and it also demonstrates inhibitory activity against PRC2.[1][2] It is important to note that this compound is not a BRD9 inhibitor. While the inhibition of G9a has been shown to induce cellular senescence in pancreatic adenocarcinoma, this document will focus on the more extensively researched area of BRD9 inhibition in pancreatic cancer, which appears to be the core interest of the query.[2]
Application of BRD9 Inhibition in Pancreatic Cancer Research
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy characterized by the presence of cancer stem-like cells (CSCs) that contribute to therapeutic resistance and disease recurrence.[3][4] Recent studies have identified Bromodomain-containing protein 9 (BRD9), a component of the BAF histone remodeling complex, as a critical regulator of stemness in pancreatic CSCs.[3][4] Pharmacological inhibition of BRD9 presents a promising therapeutic strategy to target this aggressive cell population.
Mechanism of Action
BRD9, in cooperation with the TGFβ/Activin-SMAD2/3 signaling pathway, plays a key role in maintaining the self-renewal and tumorigenic properties of pancreatic CSCs.[3][5] Inhibition of BRD9 disrupts the enhancer-promoter looping and subsequent transcription of essential stemness genes, leading to a reduction in the CSC population.[3][4] This targeted approach not only impedes the self-renewal and invasive capabilities of CSCs but also enhances their sensitivity to conventional chemotherapeutic agents like gemcitabine.[4]
Quantitative Data on BRD9 Inhibition in Pancreatic Cancer
The following tables summarize the quantitative effects of BRD9 inhibitors on pancreatic cancer cell lines from preclinical studies.
Table 1: Effect of BRD9 Inhibitors on Pancreatic Cancer Stem Cell Markers
| Cell Line | Inhibitor | Effect on CSC Markers (OCT4-GFP, CD133, SSEA4) | Reference |
| L3.6pl | BRD9 inhibitors | Significant reduction in double-positive and triple-positive cells | [4] |
| Multiple PDAC cell lines | I-BRD9, TP-472, dBRD9 | Significant reduction in CSC sphere formation | [4] |
Table 2: Impact of BRD9 Inhibition on Pancreatic Cancer Cell Properties
| Property | Effect of BRD9 Inhibition | Notes | Reference |
| CSC Self-Renewal | Blocked/Reduced | Observed across multiple PDAC cell lines and in primary cells from surgically resected tumors. | [4] |
| Cell Cycle | Blocks entry into G0 phase | --- | [4] |
| Invasiveness of CSCs | Blocked/Reduced | --- | [4] |
| Chemo-sensitivity | Increased sensitivity to gemcitabine | Combination treatment showed a stronger reduction in CSC sphere formation. | [4][6] |
| Tumorigenesis (in vivo) | Significantly reduced in patient-derived xenograft models | --- | [3][4] |
Experimental Protocols
Protocol 1: In Vitro 3D Tumor Sphere Formation Assay for CSC Self-Renewal
This assay assesses the capacity of pancreatic CSCs to self-renew and form three-dimensional spheres, a key characteristic of stemness.
Materials:
-
Pancreatic cancer cell lines (e.g., L3.6pl, A13A) or primary cells from patient tumors
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
FGF (20 ng/mL)
-
Heparin (5 µg/mL)
-
Penicillin-Streptomycin
-
Ultra-low attachment plates
-
BRD9 inhibitor (e.g., I-BRD9)
-
DMSO (vehicle control)
Procedure:
-
Culture pancreatic cancer cells in standard 2D culture conditions.
-
Harvest and resuspend single cells in serum-free sphere-forming medium (DMEM/F12, B27, EGF, FGF, Heparin, Penicillin-Streptomycin).
-
Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 96-well plates.
-
Treat the cells with varying concentrations of the BRD9 inhibitor or DMSO as a vehicle control.
-
Incubate the plates for 7-14 days to allow for sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) per well using a microscope.
-
Analyze the data to determine the effect of the BRD9 inhibitor on CSC self-renewal capacity.
Protocol 2: Cell Viability and Chemosensitization Assay
This protocol evaluates the effect of BRD9 inhibition on the viability of pancreatic cancer cells and their sensitivity to gemcitabine.
Materials:
-
Pancreatic cancer cell lines
-
Standard cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
BRD9 inhibitor (e.g., I-BRD9)
-
Gemcitabine
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
BRD9 inhibitor alone
-
Gemcitabine alone
-
A combination of the BRD9 inhibitor and gemcitabine
-
-
Incubate the cells for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer to determine the number of viable cells.
-
Calculate cell viability as a percentage of the vehicle-treated control and analyze for synergistic effects between the BRD9 inhibitor and gemcitabine.
Protocol 3: In Vivo Tumorigenesis Study in a Xenograft Model
This protocol assesses the in vivo efficacy of BRD9 inhibition on pancreatic tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Pancreatic CSCs (e.g., from the A13A cell line)
-
Matrigel
-
BRD9 inhibitor formulated for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a mixture of pancreatic CSCs and Matrigel into the flanks of the mice.
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer the BRD9 inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CSC markers).
-
Compare tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of the BRD9 inhibitor.
Visualizations
Caption: BRD9-SMAD2/3 signaling in pancreatic cancer stem cells.
Caption: Experimental workflow for evaluating BRD9 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD9-SMAD2/3 Orchestrates Stemness and Tumorigenesis in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BRD9-SMAD2/3 Orchestrates Stemness and Tumorigenesis in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
In Vivo Administration Protocol for BRD9539: Formulation Guidelines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed formulation protocols for the in vivo administration of BRD9539, a histone methyltransferase G9a inhibitor. It is important to note that as of this writing, no specific in vivo studies detailing the administration, dosage, or pharmacokinetics of this compound have been published. The following protocols are based on information provided by commercial suppliers for the preparation of this compound for animal studies. Researchers must conduct their own dose-finding and toxicology studies to determine a safe and efficacious dose for their specific experimental models.
Formulation Protocols for In Vivo Administration
Two primary formulations are suggested for the in vivo delivery of this compound: a suspended solution suitable for oral (p.o.) or intraperitoneal (i.p.) injection, and a clear solution in corn oil. The choice of vehicle and administration route will depend on the specific experimental design and objectives.
Table 1: this compound Formulation for Suspended Solution
| Component | Volume Percentage | Example for 1 mL Total Volume | Notes |
| DMSO | 10% | 100 µL | Initial solvent for this compound stock solution. |
| PEG300 | 40% | 400 µL | A common vehicle for poorly water-soluble compounds. |
| Tween-80 | 5% | 50 µL | A surfactant to aid in suspension stability. |
| Saline | 45% | 450 µL | The final diluent to achieve the desired concentration. |
Resulting Concentration: This protocol is designed to yield a suspended solution with a final concentration of 1.67 mg/mL when starting with a 16.7 mg/mL stock solution of this compound in DMSO.[1]
Table 2: this compound Formulation for Clear Solution
| Component | Volume Percentage | Example for 1 mL Total Volume | Notes |
| DMSO | 10% | 100 µL | Initial solvent for this compound stock solution. |
| Corn oil | 90% | 900 µL | An alternative vehicle, often used for subcutaneous or oral administration. |
Resulting Concentration: This protocol yields a clear solution of ≥ 1.67 mg/mL (saturation unknown) when starting with a 16.7 mg/mL stock solution of this compound in DMSO.[1] It is noted that this formulation should be used with caution for dosing periods exceeding half a month.[1]
Experimental Protocols
The following are detailed, step-by-step methodologies for preparing the described this compound formulations.
Protocol 1: Preparation of this compound Suspended Solution
-
Prepare Stock Solution: Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
Add Vehicle Components: In a sterile tube, add 400 µL of PEG300 to 100 µL of the this compound DMSO stock solution. Mix thoroughly by vortexing.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Vortex thoroughly to ensure a uniform suspension.
-
Administration: This suspended solution can be used for oral or intraperitoneal injection.[1] It is recommended to use the freshly prepared solution on the same day.
Protocol 2: Preparation of this compound Clear Solution
-
Prepare Stock Solution: Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
Combine with Vehicle: In a sterile tube, add 900 µL of corn oil to 100 µL of the this compound DMSO stock solution.
-
Mix Thoroughly: Mix evenly by vortexing until a clear solution is obtained.
-
Administration: This clear solution can be used for in vivo administration.
Experimental Workflow
The following diagram illustrates a generalized workflow for the preparation and administration of this compound in in vivo studies.
Caption: Generalized workflow for this compound in vivo studies.
Disclaimer: The information provided is for research purposes only. The absence of published in vivo data for this compound necessitates careful experimental design, including comprehensive dose-escalation and toxicity studies, before proceeding with efficacy models. The signaling pathways affected by this compound in an in vivo context have not been elucidated, and therefore a diagram of its mechanism of action in a whole-animal system cannot be provided at this time.
References
Application Notes and Protocols for Studying G9a Function In Vitro with BRD9539
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9539 is a potent and specific inhibitor of the histone methyltransferase G9a (also known as EHMT2), a key enzyme responsible for the mono- and di-methylation of histone H3 on lysine 9 (H3K9me1 and H3K9me2). These epigenetic marks are generally associated with transcriptional repression. This compound serves as a valuable chemical probe for elucidating the biochemical functions of G9a in a variety of in vitro settings. Notably, this compound exhibits high potency in biochemical assays but demonstrates poor cell permeability, making it an ideal tool for cell-free experiments where direct enzymatic inhibition is the focus. Its cell-permeable prodrug, BRD4770, is converted intracellularly to this compound. This document provides detailed application notes and protocols for the use of this compound in studying G9a function in vitro.
Data Presentation
Table 1: Biochemical Activity of this compound Against G9a
| Parameter | Value | Reference |
| IC50 | 6.3 µM | [1] |
| Mechanism of Action | Likely SAM-competitive | [1] |
| Potency Comparison | More potent than its methyl-ester analogue BRD4770 (20% remaining G9a activity for this compound vs. 45% for BRD4770 at the same screening concentration) | [1][2] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Concentration | Reference |
| G9a | Inhibitor (IC50 = 6.3 µM) | 6.3 µM | [1] |
| PRC2 | Inhibitor (similar IC50 to G9a) | Not specified | [1][3] |
| SUV39H1 | Inactive | Up to 40 µM | [1][3] |
| NSD2 | Partial inhibition | Only at 40 µM | [1] |
| DNMT1 | Inactive | Up to 40 µM | [1][3] |
| Other Kinases (100) | No activity | 5 or 10 µM | [2] |
| Other Chromatin-Modifying Enzymes (16) | No activity | 5 or 10 µM | [2] |
Signaling Pathways
G9a has been implicated in the regulation of several key signaling pathways, primarily through the transcriptional repression of pathway components.
G9a and the WNT/β-catenin Signaling Pathway
G9a can promote WNT/β-catenin signaling by repressing the expression of WNT antagonists, such as Dickkopf-1 (DKK1).[4] This leads to the stabilization and nuclear translocation of β-catenin, and subsequent activation of TCF/LEF target genes.
G9a and the Hippo Signaling Pathway
G9a can also promote oncogenic signaling through the Hippo pathway by repressing the expression of the tumor suppressor Large Tumor Suppressor Kinase 2 (LATS2).[5][6] This leads to the dephosphorylation and nuclear translocation of the transcriptional co-activator YAP, promoting the expression of pro-proliferative and anti-apoptotic genes.
Experimental Protocols
Protocol 1: In Vitro G9a Enzymatic Assay using this compound (AlphaLISA)
This protocol describes a homogenous, non-radioactive assay to measure the dimethylation of a biotinylated Histone H3 (1-21) peptide by G9a and its inhibition by this compound.
Materials:
-
Recombinant human G9a enzyme
-
This compound
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-Adenosyl-L-methionine (SAM)
-
AlphaLISA anti-H3K9me2 Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white opaque microplates
-
Plate reader capable of AlphaLISA detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Enzyme and Substrate Preparation: Dilute the G9a enzyme and biotinylated H3 (1-21) peptide substrate in assay buffer to the desired working concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted G9a enzyme solution to each well.
-
Initiate the enzymatic reaction by adding 5 µL of a pre-mixed solution containing the biotinylated H3 (1-21) peptide and SAM.
-
-
Incubation: Cover the plate and incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection:
-
Add 5 µL of a suspension of AlphaLISA anti-H3K9me2 Acceptor beads to each well to stop the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a suspension of Streptavidin-coated Donor beads to each well under subdued light.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader. The signal is proportional to the amount of H3K9me2 produced.
-
Data Analysis: Plot the AlphaLISA signal against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro G9a Enzymatic Assay using this compound (Radioactive Filter Binding Assay)
This protocol measures the transfer of a tritiated methyl group from [3H]-SAM to a histone H3 peptide substrate.
Materials:
-
Recombinant human G9a enzyme
-
This compound
-
Histone H3 (1-21) peptide substrate
-
[3H]-S-Adenosyl-L-methionine ([3H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Filter paper plates (e.g., phosphocellulose)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.
-
Reaction Mixture: Prepare a master mix containing the G9a enzyme, histone H3 peptide substrate, and assay buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or vehicle to the wells of a 96-well plate.
-
Add 15 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 5 µL of [3H]-SAM.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and Washing:
-
Spot the reaction mixture onto the filter paper.
-
Wash the filter paper multiple times with TCA to remove unincorporated [3H]-SAM.
-
Wash with ethanol and allow to dry.
-
-
Data Acquisition: Add scintillation cocktail to the dried filter paper and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value as described in Protocol 1.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the in vitro inhibitory activity of this compound on G9a.
Conclusion
This compound is a powerful tool for the in vitro investigation of G9a enzymatic activity and its role in various biochemical processes. Its high potency and selectivity in cell-free systems, coupled with its lack of cellular activity, allow for precise dissection of G9a's biochemical functions without confounding cellular effects. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their studies of this important epigenetic regulator.
References
- 1. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis Through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for working with BRD9539 in the lab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRD9539 in a laboratory setting. This document outlines the compound's mechanism of action, provides detailed protocols for relevant biochemical and cellular assays, and offers guidance on data interpretation, with a particular focus on addressing the compound's known characteristics.
Introduction
This compound is a potent inhibitor of the histone methyltransferase G9a (also known as EHMT2) and also demonstrates inhibitory activity against the Polycomb Repressive Complex 2 (PRC2).[1] G9a is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. PRC2, with its catalytic subunit EZH2, mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), another key repressive mark. Due to its dual activity, this compound is a valuable tool for studying the biochemical roles of these chromatin-modifying enzymes.
A critical consideration when working with this compound is its reported poor cell permeability.[1] While it is a potent inhibitor in biochemical assays, it has been shown to have limited to no activity in many cell-based assays that measure the direct downstream consequences of G9a or PRC2 inhibition.[1] However, there is a report of this compound causing a dose-dependent decrease in ATP levels in HeLa cells, suggesting it may have some cellular effects, potentially through mechanisms other than direct G9a/PRC2 inhibition or in specific experimental contexts.[1]
These application notes will therefore focus on the robust use of this compound in biochemical assays and provide protocols for cellular assays to investigate its reported effects on cellular ATP and to assess target engagement, which may help to clarify its cellular activity profile. For researchers primarily interested in the cellular consequences of G9a inhibition, the use of its cell-permeable methyl-ester analogue, BRD4770, is recommended as a comparator.
Data Presentation
Table 1: Biochemical Activity of this compound
| Target | Assay Type | IC50 | Notes |
| G9a (EHMT2) | Biochemical | 6.3 µM[1] | - |
| PRC2 | Biochemical | Activity reported, specific IC50 not consistently provided.[1] | Inhibits the catalytic activity of the complex. |
| SUV39H1 | Biochemical | Inactive[1] | No significant inhibition observed. |
| NSD2 | Biochemical | Inactive[1] | No significant inhibition observed. |
| DNMT1 | Biochemical | Inactive[1] | No significant inhibition observed. |
Table 2: Cellular Activity Profile of this compound
| Assay | Cell Line | Observed Effect | Notes |
| G9a/PRC2 Target Methylation | Various | No significant change in H3K9me2 or H3K27me3.[1] | Attributed to poor cell permeability. |
| ATP Levels | HeLa | Dose-dependent decrease.[1] | Suggests a potential cellular effect, possibly independent of G9a/PRC2 inhibition. |
Signaling Pathway
Experimental Protocols
Biochemical Assays
1. G9a Histone Methyltransferase AlphaLISA Assay
This protocol is for determining the in vitro inhibitory activity of this compound against G9a enzyme.
Materials:
-
G9a enzyme (human, recombinant)
-
Biotinylated Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor Beads
-
Streptavidin Donor Beads
-
AlphaLISA 5X Epigenetics Buffer 1
-
White opaque 384-well microplates
-
TopSeal-A films
-
Alpha-enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Dilute G9a enzyme, biotinylated H3 peptide, and SAM in Assay Buffer to desired 4X concentrations.
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to 2X the final concentration.
-
-
Enzyme Reaction:
-
To a 384-well plate, add 5 µL of 2X this compound or vehicle control (Assay Buffer with DMSO).
-
Add 2.5 µL of 4X G9a enzyme.
-
Initiate the reaction by adding 2.5 µL of 4X biotinylated H3 peptide/SAM mix.
-
Cover the plate with a TopSeal-A film and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare Acceptor beads at 100 µg/mL in 1X Epigenetics Buffer 1.
-
Add 5 µL of the Acceptor bead solution to each well.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
Prepare Streptavidin Donor beads at 50 µg/mL in 1X Epigenetics Buffer 1 in subdued light.
-
Add 10 µL of the Donor bead solution to each well in subdued light.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled reader in Alpha mode.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
2. PRC2 Histone Methyltransferase LC-MS Assay
This protocol describes a method to measure the in vitro inhibitory activity of this compound against the PRC2 complex by quantifying the formation of S-adenosyl-L-homocysteine (SAH) using LC-MS.
Materials:
-
PRC2 complex (human, recombinant)
-
Histone H3 peptide (e.g., H3K27me0, amino acids 21-44) or recombinant nucleosomes
-
S-adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl, pH 8.0, 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA
-
Quench Solution: 2.5% Trifluoroacetic Acid (TFA) with a known concentration of deuterated SAH (SAH-d4) as an internal standard
-
384-well plates
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare working solutions of PRC2, H3 peptide/nucleosomes, and SAM in Assay Buffer.
-
-
Enzyme Reaction:
-
Transfer a small volume of the this compound dilutions to a 384-well plate.
-
Add PRC2 enzyme to each well.
-
Initiate the reaction by adding the H3 peptide/nucleosome and SAM mixture. The final reaction volume is typically around 12 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding 3 µL of the Quench Solution containing SAH-d4.
-
-
LC-MS Analysis:
-
Inject the quenched reaction mixture into an LC-MS/MS system.
-
Separate SAH and SAH-d4 using a suitable chromatography method.
-
Quantify the amount of SAH produced based on a standard curve, using SAH-d4 for normalization.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Cellular Assays
1. Cellular ATP Level Measurement Assay
This protocol is to determine the effect of this compound on intracellular ATP levels in HeLa cells.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well white, clear-bottom tissue culture plates
-
ATP determination kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
ATP Measurement:
-
Equilibrate the plate and the ATP determination reagent to room temperature.
-
Add 100 µL of the ATP reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Plot the normalized ATP levels against the log of the this compound concentration.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a framework for assessing the engagement of this compound with its potential targets (G9a, PRC2) in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies for target proteins (e.g., anti-G9a, anti-EZH2)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Thermal cycler or heating block
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after heating, lyse the cells by adding Lysis Buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein in each sample.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein relative to the unheated control against the temperature for both the treated and vehicle control samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Disclaimer
The protocols provided are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the original research articles and manufacturer's instructions for detailed information. The information on this compound's cellular activity is based on published data, and individual results may vary.
References
BRD9539: Application Notes for a G9a Histone Methyltransferase Inhibitor in Epigenetic Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BRD9539 is a small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2 or KMT1C).[1][2][3][4][5] As an epigenetic "writer," G9a catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[6] Dysregulation of G9a activity is implicated in various malignancies, making it a compelling target for cancer research.[7][8][9] this compound serves as a valuable in vitro tool for investigating the biochemical functions of G9a and for high-throughput screening of potential G9a inhibitors. It also demonstrates inhibitory activity against the Polycomb Repressive Complex 2 (PRC2).[1][2][4][10]
It is critical to note that this compound has been reported to have poor cell permeability, limiting its efficacy in cell-based assays.[1][2][4] For cellular studies investigating G9a function, its methyl-ester analogue, BRD4770, which exhibits better cell permeability, is a recommended alternative.[11][12]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₁N₃O₃ | [2] |
| Molecular Weight | 399.4 g/mol | [2] |
| CAS Number | 1374601-41-8 | [2] |
| Solubility | Soluble in DMSO (10 mg/ml), DMF (10 mg/ml) | [2] |
Biochemical Activity and Selectivity
This compound is a more potent biochemical inhibitor of G9a than its cell-permeable analog, BRD4770.[1][2] Its inhibitory activity has been characterized in various biochemical assays.
| Target | Assay Type | IC₅₀ / % Inhibition | Source |
| G9a (EHMT2) | Biochemical Assay | 6.3 µM (IC₅₀) | [1][2][3][4][5] |
| PRC2 | Biochemical Assay | 43% activity remaining at 10 µM | [2][10] |
| SUV39H1 | Biochemical Assay | Inactive (up to 40 µM) | [2][10] |
| NSD2 | Biochemical Assay | Inactive | [1] |
| DNMT1 | Biochemical Assay | Inactive (up to 40 µM) | [2][10] |
Signaling Pathways
G9a-mediated H3K9 methylation plays a crucial role in silencing tumor suppressor genes and regulating oncogenic signaling pathways.[6][13] Elevated G9a expression is associated with tumor progression and metastasis in several cancers by modulating pathways such as Wnt and Hippo signaling.[7][13][14] this compound, by inhibiting G9a's methyltransferase activity in vitro, can be used to study the biochemical mechanisms underlying these pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, Bioactive Small Molecules | CD BioSciences [epigenhub.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BRD 4770 | CAS 1374601-40-7 | BRD4770 | Tocris Bioscience [tocris.com]
- 13. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD9539 in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9539 is a valuable chemical probe for studying the function of the histone methyltransferase G9a (also known as EHMT2), a key enzyme involved in epigenetic regulation.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound in enzyme kinetics studies to characterize its inhibitory activity against G9a. The protocols outlined below detail methods for determining the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of inhibition.
This compound acts as an inhibitor of G9a with a reported IC50 of 6.3 μM.[1][2][3][4][5][6] It is also known to inhibit PRC2 activity to a similar extent but is inactive against other methyltransferases such as SUV39H1, NSD2, and DNMT1.[1][2][3][6] Notably, this compound is a more potent biochemical inhibitor than its methyl-ester analogue BRD4770; however, it exhibits poor cell permeability, making it more suitable for biochemical assays than for cell-based studies.[1][3][6]
Data Presentation
The following table summarizes the known quantitative data for this compound. This table can be expanded with experimentally determined values from the protocols described below.
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 6.3 µM | G9a (EHMT2) | Half-maximal inhibitory concentration.[1][2][3][4][5][6] |
| Mechanism of Inhibition | SAM-competitive | G9a (EHMT2) | This compound is a SAM mimetic.[3] |
| Selectivity | Inhibits PRC2; Inactive against SUV39H1, NSD2, DNMT1 | N/A | [1][2][3][6] |
| Cell Permeability | Low | N/A | Limits use in cell-based assays.[1][3][6] |
| Ki | To be determined | G9a (EHMT2) | See Protocol 2 for determination. |
Mandatory Visualizations
Signaling Pathway of G9a Inhibition
Caption: Mechanism of G9a-mediated histone methylation and its inhibition by this compound.
Experimental Workflow for Enzyme Kinetics Studies
Caption: Workflow for determining the IC50 and Ki of this compound against G9a.
Experimental Protocols
The following protocols are based on established methods for histone methyltransferase assays and can be adapted for use with this compound. A chemiluminescent-based assay is described, which is a common and robust method.
Materials and Reagents
-
Enzyme: Recombinant human G9a (e.g., BPS Bioscience, Cat. No. 51001).
-
Substrate: Histone H3 peptide (e.g., biotinylated H3 (1-21) peptide) or full-length histone H3.
-
Cofactor: S-(5'-Adenosyl)-L-methionine (SAM) (e.g., Sigma, Cat. No. A7007).
-
Inhibitor: this compound (prepare a stock solution in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Detection Reagents: Anti-methyl-Histone H3 Lysine 9 (H3K9me2) antibody, secondary HRP-labeled antibody, and a chemiluminescent HRP substrate.
-
Microplates: 96-well or 384-well white opaque microplates.
-
Plate Reader: Luminometer capable of reading chemiluminescence.
Protocol 1: Determination of IC50 for this compound
This protocol aims to determine the concentration of this compound that inhibits 50% of G9a activity.
1. Reagent Preparation:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Create a serial dilution of this compound in assay buffer to achieve a range of concentrations for testing (e.g., 0.1 µM to 100 µM final concentration). Include a DMSO-only control.
- Prepare a working solution of G9a enzyme in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- Prepare a solution of the histone H3 substrate and SAM in the assay buffer. The SAM concentration should be close to its Km value if known, or at a concentration that gives a robust signal.
2. Assay Procedure:
- Add 5 µL of the serially diluted this compound or DMSO control to the wells of the microplate.
- Add 10 µL of the G9a enzyme solution to each well.
- Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 10 µL of the substrate/SAM mixture to each well.
- Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature with gentle agitation.
- Stop the reaction according to the specific assay kit instructions (this may involve the addition of a stop solution or the detection antibody).
3. Signal Detection:
- Follow the manufacturer's protocol for the chemiluminescent detection, which typically involves incubation with primary and secondary antibodies, followed by the addition of the HRP substrate.
- Measure the luminescence signal using a plate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).
Protocol 2: Determination of the Mechanism of Inhibition and Ki
This protocol is designed to determine how this compound inhibits G9a (e.g., competitive, non-competitive, or mixed inhibition) and to calculate its inhibition constant (Ki).
1. Experimental Design:
- This experiment requires varying the concentrations of both the substrate (SAM) and the inhibitor (this compound).
- Prepare a matrix of reaction conditions with at least three different fixed concentrations of this compound (including a no-inhibitor control) and a range of SAM concentrations (e.g., from 0.2 x Km to 10 x Km of SAM). The this compound concentrations should bracket the previously determined IC50 value.
2. Assay Procedure:
- For each concentration of this compound, perform the G9a assay as described in Protocol 1, but with varying concentrations of SAM.
- It is crucial to measure the initial reaction rates (V). This may require optimizing the reaction time to ensure the reaction proceeds linearly.
3. Data Analysis:
- For each concentration of this compound, plot the initial reaction rate (V) against the SAM concentration ([S]). This will generate a series of Michaelis-Menten plots.
- To more clearly distinguish the mechanism of inhibition, transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]).
- Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis. Vmax remains unchanged, while the apparent Km increases with increasing inhibitor concentration.
- Non-competitive Inhibition: The lines will intersect on the x-axis. Vmax decreases, while Km remains the same.
- Mixed Inhibition: The lines will intersect at a point to the left of the y-axis. Both Vmax and Km are affected.
- Based on the determined mechanism of inhibition, the Ki value can be calculated using the appropriate equations (e.g., using the Cheng-Prusoff equation for competitive inhibitors, or by replotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration).
Conclusion
These application notes provide a framework for the detailed characterization of this compound as a G9a inhibitor. By following these protocols, researchers can obtain critical kinetic parameters such as IC50 and Ki, and elucidate the mechanism of inhibition. This information is essential for interpreting the biological effects of this compound in biochemical studies and for its potential use in drug discovery efforts targeting epigenetic mechanisms. Due to its poor cell permeability, this compound is best utilized as a tool for in vitro biochemical and enzymological studies of G9a.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medkoo.com [medkoo.com]
- 6. xcessbio.com [xcessbio.com]
Application Notes and Protocols for the Study of BRD9539, a G9a Hist-one Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD9539 is a chemical probe that functions as an inhibitor of the histone methyltransferase G9a (also known as EHMT2). G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 on lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are generally associated with transcriptional repression. This compound also exhibits inhibitory activity against the Polycomb Repressive Complex 2 (PRC2). This document provides detailed protocols for the experimental use of this compound to characterize its biochemical activity and assess its cellular effects. Given its reported limited cell permeability, these protocols emphasize in vitro characterization.
Data Presentation
A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Target/System | Notes |
| IC50 | 6.3 µM | G9a | Biochemical assay.[1][2] |
| Activity | Inhibition | PRC2 | - |
| Activity | Inactive | SUV39H1, NSD2, DNMT1 | Demonstrates selectivity against other methyltransferases.[1][2] |
| Cellular Activity | Inactive | Cell-based assays | Presumed to be due to poor cell permeability.[1][2] |
Signaling Pathway
The diagram below illustrates the enzymatic activity of G9a, the target of this compound, in the histone methylation pathway.
Caption: G9a-mediated methylation of Histone H3 at Lysine 9.
Experimental Protocols
In Vitro G9a Histone Methyltransferase (HMT) Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the G9a enzyme.
Experimental Workflow
Caption: Workflow for the in vitro G9a HMT assay.
Materials:
-
Recombinant G9a enzyme
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine (Radiolabeled SAM) or a fluorescent SAM analog
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail and counter (for radioactive assay) or fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
In a microplate, add the this compound dilutions or DMSO (vehicle control).
-
Prepare a master mix containing the G9a enzyme and histone H3 substrate in the assay buffer. Add this mix to the wells.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the methyltransferase reaction by adding radiolabeled SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter membrane that captures the histone peptides.
-
Wash the membrane to remove unincorporated radiolabeled SAM.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Selectivity Profiling: In Vitro Assays for Other Methyltransferases
To confirm the selectivity of this compound, similar in vitro methyltransferase assays should be performed with other enzymes such as SUV39H1, NSD2, and DNMT1.[1][2]
Procedure: The protocol is analogous to the G9a HMT assay described above, with the following modifications:
-
Substitute the G9a enzyme with the methyltransferase of interest (e.g., SUV39H1).
-
Use the appropriate substrate for the specific enzyme (e.g., a specific histone peptide for histone methyltransferases or DNA for DNMT1).
-
Optimize the buffer conditions and incubation times as required for the specific enzyme.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[3][4] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Note: Given the reported poor cell permeability of this compound, a significant thermal shift may not be observed.[1][2]
Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein detection (e.g., Western blot apparatus)
-
Antibody against the target protein (G9a)
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble G9a at each temperature by Western blotting.
-
A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of this compound.
Cell Viability Assay
This assay is used to determine the effect of a compound on cell proliferation and viability. Based on existing data, this compound is not expected to show significant activity in this assay.[1][2]
Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound
-
Complete cell culture medium
-
A cell viability reagent such as MTT or a kit based on ATP detection (e.g., CellTiter-Glo®).[5][6]
-
Microplate reader
Procedure (using an ATP-based assay):
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the ATP detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Troubleshooting and Considerations
-
Poor Cell Permeability: The primary limitation of this compound is its reported lack of activity in cell-based assays, which is attributed to poor cell permeability.[1][2] Therefore, in vitro biochemical assays are the most appropriate for studying this compound.
-
Alternative Probes: For cellular studies of G9a function, consider using a cell-permeable analog such as BRD4770.[1]
-
Off-Target Effects: While this compound is selective against some methyltransferases, it also inhibits PRC2.[1] This should be taken into account when interpreting any potential cellular effects if they are observed.
Conclusion
This compound is a valuable tool for the in vitro biochemical investigation of the histone methyltransferase G9a. The protocols provided here offer a framework for characterizing its inhibitory activity and selectivity. Researchers should be mindful of its limitations in cellular contexts and consider alternative strategies for probing G9a function within cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 6. Cell viability assays | Abcam [abcam.com]
Troubleshooting & Optimization
BRD9539 Technical Support Center: Troubleshooting Solubility and Cellular Activity
Welcome to the technical support center for BRD9539. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when using this G9a histone methyltransferase inhibitor in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate experimental hurdles related to its solubility and cellular activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that functions as a histone methyltransferase G9a inhibitor with a reported IC50 of 6.3 μM.[1] It has also been shown to inhibit PRC2 activity. In biochemical assays, it is a potent inhibitor of G9a. However, it is crucial to note that this compound has been reported to have no activity in cell-based assays.[1]
Q2: Why am I not observing any effect of this compound in my cell-based experiments?
The lack of cellular activity is a known characteristic of this compound and is presumed to be due to impaired cell permeability.[1] While it effectively inhibits the G9a enzyme in a test tube, it appears unable to efficiently cross the cell membrane to reach its intracellular target.
Q3: Is this compound's lack of cellular activity due to off-target effects?
Based on available data, the inactivity of this compound in cellular assays does not appear to be a result of off-target effects. The activities of 16 other chromatin-modifying enzymes and 100 kinases involved in cell-cycle regulation and cancer cell biology were tested with this compound, and no significant activity was observed.[1]
Q4: What are the recommended solvents for dissolving this compound?
For in vitro biochemical assays, Dimethyl sulfoxide (DMSO) is a common solvent. For in vivo studies, specific formulations are required to create a stable solution or suspension. It is important to note that even with these formulations, achieving a clear solution for cellular assays can be challenging.
Troubleshooting Guide
Issue: Compound Precipitation in Cell Culture Media
If you observe precipitation or cloudiness after adding your this compound stock solution to your cell culture media, it is likely due to the compound's low aqueous solubility.
Root Cause Analysis:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in aqueous solutions like cell culture media.
-
High Final Concentration: The desired final concentration of the compound in the media may exceed its solubility limit.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution.
Suggested Solutions:
-
Optimize Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, maintaining a minimal final concentration (typically ≤ 0.1% to 0.5%) can help keep the compound in solution. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in cell culture media to gradually lower the solvent concentration.
-
Heated Dissolution: Gently warming the solution may aid in dissolution, but be cautious as excessive heat can degrade the compound or other media components.[1]
-
Sonication: Sonication can also be used to help dissolve the compound.[1]
Issue: No Observable Cellular Effect Despite Successful Dissolution
Even if you achieve a clear solution of this compound in your cell culture media, you may not observe any downstream effects on histone methylation or other cellular phenotypes.
Root Cause Analysis:
-
Poor Cell Permeability: As mentioned, this is the most likely reason for the lack of cellular activity.[1] The compound is not efficiently entering the cells.
Suggested Solutions:
-
Consider an Alternative Probe: For cell-based assays targeting G9a, it is highly recommended to use a more cell-permeable analog, such as BRD4770. BRD4770 is the methyl-ester analogue of this compound and has demonstrated activity in cellular assays.[1]
-
Permeabilization (Assay Dependent): For certain endpoint assays (e.g., immunofluorescence on fixed cells), it may be possible to permeabilize the cells before adding the compound. However, this is not suitable for live-cell experiments.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (G9a) | 6.3 μM | [1] |
| Cellular Activity | Inactive | [1] |
This compound vs. BRD4770 Comparative Activity
| Compound | Remaining G9a Activity (Biochemical) | Cellular Activity |
| This compound | 20% | None Observed |
| BRD4770 | 45% | Active |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder and place it in a microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. If necessary, gentle heating or sonication can be applied.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Cell-Based Assay Workflow
Objective: A general workflow for treating cells with this compound and assessing its effects.
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., antibodies for Western blot, reagents for a viability assay)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: After incubation, proceed with your chosen endpoint analysis (e.g., cell viability assay, Western blot for H3K9me2 levels, etc.).
Visualizations
Caption: Simplified signaling pathway of G9a-mediated gene repression and the inhibitory action of this compound.
References
Technical Support Center: Optimizing BRD9539 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing BRD9539 in in vitro experimental settings. The information is designed to address specific challenges and provide clear protocols and data interpretation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the histone methyltransferase G9a (also known as EHMT2) with an IC50 of 6.3 μM in biochemical assays.[1][2][3] It functions by blocking the catalytic activity of G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9me). This compound has also been shown to inhibit Polycomb Repressive Complex 2 (PRC2) activity.[1][2][3]
Q2: I'm not observing any effect of this compound in my cell-based assays. Is the compound inactive?
A2: This is a critical and expected finding with this compound. While potent in biochemical assays, this compound has been reported to have no activity in cell-based assays.[1][2][3] This is presumed to be due to poor cell permeability.[1][2] Therefore, a lack of cellular activity is not necessarily indicative of a problem with your compound stock or experimental technique, but rather a known limitation of this specific molecule. For cell-based experiments, its methyl-ester analogue, BRD4770, is a more suitable alternative as it exhibits better cell permeability.[1][2]
Q3: What is the recommended starting concentration for this compound in a biochemical (enzyme) assay?
A3: For a biochemical assay using purified G9a enzyme, a good starting point is to test a concentration range that brackets the reported IC50 value of 6.3 μM. A typical dose-response experiment might include concentrations from 100 nM to 100 μM to generate a full inhibition curve.
Q4: How should I prepare my stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3][4] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the solid compound in anhydrous DMSO. Gentle warming or sonication may be required to ensure it is fully dissolved.[2][5] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6]
Q5: Is this compound selective for G9a?
A5: this compound shows selectivity for G9a and PRC2 over other histone methyltransferases like SUV39H1 and NSD2, as well as the DNA methyltransferase DNMT1, at concentrations up to 40 μM.[1][3] It has also been tested against a panel of 100 kinases and 16 other chromatin-modifying enzymes at concentrations of 5 or 10 μM and showed no significant activity.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No inhibition in a biochemical assay | Degraded compound | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (aliquoted at -20°C or -80°C, protected from light).[6] |
| Inaccurate concentration | Verify calculations and ensure proper calibration of pipettes. Perform a serial dilution carefully.[5] | |
| Assay conditions are not optimal | Ensure the enzyme is active and the substrate concentration is appropriate. Review the literature for established G9a assay protocols. | |
| Precipitation of this compound in assay buffer | Poor solubility in aqueous solutions | While this compound is soluble in DMSO, high final concentrations of the compound or DMSO in aqueous assay buffers can lead to precipitation. Ensure the final DMSO concentration in your assay is low (typically <0.5%).[7] Consider using a small amount of a non-ionic surfactant like Tween-20 if compatible with your assay.[7] |
| Inconsistent results between experiments | Variability in reagent preparation | Prepare fresh dilutions from a stable stock for each experiment. Ensure all buffers and reagents are prepared consistently.[7] |
| Pipetting errors | Use calibrated pipettes and consistent pipetting techniques, especially for serial dilutions.[7] | |
| Observed cellular effects (contradictory to literature) | Off-target effects at high concentrations | If you observe an effect in cells, it is likely an off-target effect occurring at high concentrations and not due to G9a inhibition. Perform a dose-response experiment to see if the effect is dose-dependent.[8] |
| Solvent toxicity | Ensure the final concentration of DMSO is kept as low as possible (ideally ≤ 0.1%) and include a solvent-only control to assess its effect on cell viability.[7] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 | Reference |
| G9a (EHMT2) | Biochemical | 6.3 μM | [1][2][3] |
| PRC2 | Biochemical | Similar inhibition to G9a | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 10 mg/mL | [3] |
| DMSO | 16.67 mg/mL (41.73 mM) | [2] |
| DMSO | 80 mg/mL (200.28 mM) | [4] |
| DMF | 10 mg/mL | [3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
| Ethanol | 0.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Using a calibrated balance, weigh the desired amount of the compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mix: Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator bath to aid dissolution.[5]
-
Aliquot: Dispense the stock solution into smaller, single-use volumes in amber or light-protected tubes.
-
Store: Store the aliquots at -80°C for long-term storage.[6]
Protocol 2: G9a Histone Methyltransferase (HMT) Biochemical Assay
-
Reaction Buffer: Prepare a suitable HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to achieve the final desired concentrations. Remember to include a DMSO-only control.
-
Enzyme and Substrate: In a 96-well or 384-well plate, add the G9a enzyme and its substrates (e.g., a histone H3 peptide and the methyl donor S-adenosylmethionine (SAM)).
-
Initiate Reaction: Add the diluted this compound or DMSO control to the wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the HMT activity using a suitable detection method, such as a luminescence-based assay that quantifies the production of S-adenosylhomocysteine (SAH) or a radioactivity-based assay using [3H]-SAM.
-
Data Analysis: Plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
Visualizations
Caption: Simplified pathway of G9a-mediated gene repression and its inhibition by this compound.
Caption: Logical workflow for troubleshooting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
BRD9539 Technical Support Center: Troubleshooting Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BRD9539 and its cell-permeable analog, BRD4770. The information is tailored to address common issues encountered during experiments and to provide clear guidance on protocols and data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any effect of this compound in my cell-based assay?
A1: A common reason for the lack of activity of this compound in cell-based assays is its poor cell permeability. While this compound is a potent inhibitor of G9a and PRC2 in biochemical assays, it does not efficiently cross the cell membrane to reach its intracellular targets.[1] For experiments involving intact cells, it is recommended to use its methyl-ester analog, BRD4770. BRD4770 is cell-permeable and is rapidly hydrolyzed by intracellular esterases to the active inhibitor, this compound.[1]
Q2: I am using the cell-permeable analog, BRD4770, but my results are inconsistent. What could be the issue?
A2: Inconsistent results with BRD4770 can arise from several factors:
-
Incomplete conversion to this compound: The rate of conversion can vary between cell lines and experimental conditions. It is crucial to ensure sufficient incubation time for the conversion to occur.
-
Compound stability: Ensure that BRD4770 is properly stored and handled to prevent degradation.
-
Off-target effects: While this compound has been shown to be selective, the prodrug BRD4770 might have off-target activities before its conversion.[1] It is important to include appropriate controls to account for any potential off-target effects. For example, comparing the effects of BRD4770 to a structurally similar but inactive control compound can be informative.
-
Cell density and health: The metabolic state of the cells can influence the uptake and conversion of BRD4770. Ensure that your cells are healthy and seeded at an appropriate density.
Q3: How can I confirm that BRD4770 is being converted to this compound in my cells?
A3: Confirmation of the intracellular conversion of BRD4770 to this compound can be achieved through analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). By analyzing cell lysates after treatment with BRD4770, you can detect the presence and quantify the levels of both the prodrug and the active compound, this compound.
Q4: What are the expected downstream effects of G9a/GLP and PRC2 inhibition that I can measure?
A4: Inhibition of G9a and its closely related homolog GLP is expected to lead to a decrease in the levels of histone H3 lysine 9 dimethylation (H3K9me2).[2][3] Inhibition of PRC2, whose catalytic subunit is EZH2, should result in a reduction of histone H3 lysine 27 trimethylation (H3K27me3).[4][5] These changes in histone modifications can be readily assessed by Western blotting.
Quantitative Data Summary
| Compound | Target(s) | IC50 / EC50 | Assay Type | Reference |
| This compound | G9a | 6.3 µM | Biochemical Assay | [1] |
| PRC2 | Similar to G9a | Biochemical Assay | [1] | |
| BRD4770 | G9a (in cells) | ~5 µM (for H3K9me3 reduction) | Cellular Assay (Western Blot) | [1] |
Signaling Pathway Diagrams
Caption: G9a/GLP Signaling Pathway and Inhibition by this compound.
Caption: PRC2 Signaling Pathway and Inhibition by this compound.
Troubleshooting Guides
Biochemical (Enzymatic) Assays
Problem: this compound shows lower than expected potency or no activity in my G9a/PRC2 enzymatic assay.
Caption: Troubleshooting workflow for biochemical assays with this compound.
Detailed Steps:
-
Verify Compound Integrity:
-
Storage: this compound should be stored as a solid at -20°C or as a solution in a suitable solvent (e.g., DMSO) at -80°C. Avoid repeated freeze-thaw cycles.
-
Concentration: Re-verify the concentration of your stock solution. If possible, use a fresh aliquot.
-
-
Assess Enzyme Activity:
-
Positive Control: Include a well-characterized G9a or PRC2 inhibitor with a known IC50 in your assay to confirm that the enzyme is active and the assay is performing as expected.
-
Enzyme Handling: Ensure that the recombinant enzyme has been stored and handled correctly to maintain its activity.
-
-
Review Assay Parameters:
-
Substrate and Cofactor Concentrations: The apparent potency of an inhibitor can be influenced by the concentrations of the substrate (histone or peptide) and the cofactor (S-adenosylmethionine, SAM). Ensure these are at appropriate levels for your assay.[6]
-
Buffer Conditions: Verify the pH and composition of your assay buffer.
-
-
Confirm Compound Solubility:
-
Dissolution: Ensure that this compound is fully dissolved in the assay buffer at the tested concentrations. Precipitation of the compound will lead to an underestimation of its potency.
-
DMSO Concentration: Keep the final concentration of DMSO in the assay low (typically ≤1%) as high concentrations can inhibit enzyme activity.
-
Cellular Assays with BRD4770
Problem: I am not observing the expected decrease in H3K9me2 or H3K27me3 after treating cells with BRD4770.
References
- 1. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a/GLP-sensitivity of H3K9me2 Demarcates Two Types of Genomic Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Full methylation of H3K27 by PRC2 is dispensable for initial embryoid body formation but required to maintain differentiated cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
BRD9539 stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of BRD9539 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the histone methyltransferase G9a (also known as EHMT2), with a reported IC50 of 6.3 μM. G9a is responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), which are epigenetic marks associated with transcriptional repression. By inhibiting G9a, this compound leads to a decrease in global H3K9 methylation, resulting in the reactivation of silenced genes.[1][2][3][4][5] This modulation of gene expression underlies its effects on various cellular processes.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For optimal stability, it is crucial to adhere to the following storage guidelines.
Q3: How should I prepare working solutions of this compound for in vitro and in vivo experiments?
Proper preparation of working solutions is critical for obtaining reliable and reproducible experimental results. For in vitro cell-based assays, it is common practice to first dissolve this compound in DMSO to create a high-concentration stock solution. This stock solution is then further diluted in the desired aqueous buffer or cell culture medium to the final working concentration. It is important to ensure that the final concentration of DMSO in the working solution is low (typically below 0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[6] Due to the limited aqueous solubility of many small molecules, co-solvents and formulating agents are often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[6]
Q4: What are the potential degradation pathways for this compound in solution?
While specific degradation pathways for this compound have not been extensively published, its core chemical structure, a benzimidazole derivative, provides insights into potential instabilities. Benzimidazoles can be susceptible to degradation under certain conditions:
-
Hydrolysis: The amide and benzimidazole ring system may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The benzimidazole ring and other electron-rich moieties could be prone to oxidation, which can be catalyzed by light, heat, or the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV wavelengths, may lead to the degradation of the compound.
It is therefore recommended to protect this compound solutions from light and extreme pH conditions.
Q5: How can I assess the stability of my this compound solution?
To ensure the integrity of your experimental results, it is advisable to periodically assess the stability of your this compound stock solutions, especially if they have been stored for an extended period or subjected to multiple freeze-thaw cycles. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[7][8][9] This involves comparing the chromatogram of a stored sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the parent this compound peak would indicate degradation.
Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 year |
| -80°C | Up to 2 years |
Data compiled from publicly available product information.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 16.7 mg/mL | Sonication may be required to aid dissolution. |
Data compiled from publicly available product information.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in subsequent experiments.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Tare a sterile, amber microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Method for Assessing this compound Stability by HPLC
Objective: To determine the stability of a this compound solution over time under specific storage conditions.
Materials:
-
This compound solution to be tested
-
Freshly prepared this compound standard solution of the same concentration
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Buffer (e.g., phosphate buffer, pH 7.4)
Procedure:
-
Method Development (if not established): Develop a reverse-phase HPLC method capable of separating this compound from potential degradation products. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer is a common starting point for benzimidazole-containing compounds.[8][9] The detection wavelength should be set to a λmax of this compound.
-
Sample Preparation:
-
Dilute an aliquot of the stored this compound solution and the freshly prepared standard solution to a suitable concentration for HPLC analysis using the mobile phase as the diluent.
-
-
HPLC Analysis:
-
Inject the prepared standard and sample solutions onto the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Compare the chromatogram of the stored sample to that of the fresh standard.
-
Look for the appearance of new peaks (degradation products) in the sample chromatogram.
-
Calculate the percentage of this compound remaining in the stored sample by comparing the peak area of this compound in the sample to the peak area in the standard.
-
Protocol 3: In Vitro Half-Life Determination using Liver Microsomes
Objective: To determine the metabolic stability of this compound by measuring its half-life in the presence of liver microsomes. This assay provides an indication of the compound's susceptibility to phase I metabolism.[10][11][12]
Materials:
-
This compound
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard for quenching the reaction and sample analysis
-
Incubator or water bath set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and this compound (e.g., 1 µM final concentration) in phosphate buffer.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an analysis plate or vials.
-
Analyze the samples by LC-MS/MS to quantify the amount of this compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The half-life (t½) can be calculated using the equation: t½ = 0.693 / slope.
-
Visualizations
Signaling Pathway of G9a Inhibition
Caption: Mechanism of action of this compound in the nucleus.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
Troubleshooting Guide for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of H3K9 Methyltransferase G9a Repressed Cell Proliferation and Induced Autophagy in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of H3K9 histone methyltransferase G9a attenuates renal fibrosis and retains klotho expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G9a an Epigenetic Therapeutic Strategy for Neurodegenerative Conditions: From Target Discovery to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Enhancing BRD9539 Efficacy in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD9539. The information is designed to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the histone methyltransferase G9a, with a reported IC50 of 6.3 μM. It also demonstrates inhibitory activity against the Polycomb Repressive Complex 2 (PRC2).[1][2][3] By inhibiting G9a, this compound prevents the methylation of histone H3 at lysine 9 (H3K9), a key epigenetic mark involved in gene silencing.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2][3] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1][3]
Q3: Why am I observing potent biochemical activity but no effect in my cell-based assays with this compound?
A3: A significant challenge with this compound is its poor cell permeability.[1][2] While it is effective at inhibiting its target enzymes in biochemical assays, it struggles to cross the cell membrane to reach its intracellular targets. This discrepancy between biochemical potency and cellular inactivity is a known characteristic of this compound.[1][2]
Q4: Is there a cell-permeable alternative to this compound?
A4: Yes, its methyl-ester analogue, BRD4770, is cell-permeable and serves as a prodrug for this compound.[4] Once inside the cell, BRD4770 is believed to be hydrolyzed by intracellular esterases into the active inhibitor, this compound.[4] BRD4770 has been shown to reduce cellular levels of H3K9 di- and trimethylation and induce cellular senescence in cancer cell lines.[4][5]
Troubleshooting Guide
Issue: Low or No Efficacy in Cell-Based Assays
Why is this happening?
The most likely reason for the lack of efficacy of this compound in cellular experiments is its limited ability to penetrate the cell membrane.[1][2]
Solutions and Workarounds:
-
Use the Cell-Permeable Analogue (BRD4770): The most effective strategy is to use BRD4770, the methyl-ester prodrug of this compound.[4] BRD4770 can cross the cell membrane and is then converted to the active compound, this compound, intracellularly.[4]
-
Verify Intracellular Target Engagement with Cellular Thermal Shift Assay (CETSA): If you need to confirm that this compound is engaging its target within the cell, a CETSA can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding, providing evidence of target engagement even in the absence of a downstream phenotypic effect.
-
Optimize Compound Delivery: While less common for this specific compound due to its inherent permeability issues, you could explore formulation strategies to enhance solubility and permeability. This might include the use of lipid-based delivery systems, though this would require significant optimization.
Data Summary
| Compound | Target(s) | Biochemical IC50 (G9a) | Cellular Activity | Key Feature |
| This compound | G9a, PRC2 | 6.3 µM[1][3] | Low to none[1][2] | Potent biochemical inhibitor |
| BRD4770 | G9a (as a prodrug) | N/A (prodrug) | Active[4][5] | Cell-permeable prodrug of this compound |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is designed to verify the intracellular binding of this compound to its target protein, G9a.
Materials:
-
Cells of interest
-
This compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Apparatus for protein quantification (e.g., Western blot equipment)
-
Anti-G9a antibody
Procedure:
-
Cell Treatment: Culture your cells to the desired confluency. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in a small volume of PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the amount of soluble G9a in each sample by Western blot analysis.
-
Data Analysis: Plot the amount of soluble G9a as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visual Guides
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 3. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Common pitfalls in BRD9539 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the chemical probe BRD9539. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical probe that functions as an inhibitor of the histone methyltransferase G9a (also known as EHMT2), with a reported IC50 of 6.3 μM.[1][2][3] It has been shown to also inhibit PRC2 activity to some extent but is inactive against other histone methyltransferases like SUV39H1 and NSD2, as well as the DNA methyltransferase DNMT1.[1][3]
Q2: I am not observing any effect of this compound in my cell-based assays. Is there something wrong with my experiment?
This is a well-documented issue with this compound. A significant pitfall of this compound is its poor cell permeability, which leads to a lack of activity in cell-based assays.[1][3] Therefore, it is not uncommon to observe no cellular phenotype even at concentrations where the compound is active in biochemical assays.
Q3: If this compound is not cell-permeable, what are my alternatives for studying G9a function in cells?
A recommended alternative is the methyl-ester analogue of this compound, BRD4770 . While BRD4770 is a less potent biochemical inhibitor of G9a compared to this compound, it exhibits significantly better cell permeability and can be used to probe the cellular functions of G9a.[1][3] It is often used as a positive control for cellular G9a inhibition.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3][4] For long-term storage, it is recommended to store the compound as a solid at -20°C for up to one year or at -80°C for up to two years.[1] Stock solutions in DMSO can be stored at -80°C for up to two years.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]
Q5: Are there any known off-target effects of this compound?
This compound has been profiled against a panel of other chromatin-modifying enzymes and kinases and was found to be relatively selective for G9a, with some activity against PRC2.[1][3] It was reported to be inactive against 16 other chromatin-modifying enzymes and 100 kinases at concentrations of 5 or 10 μM.[1][3] However, as with any chemical probe, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects.[5][6][7]
Troubleshooting Guides
Issue 1: No inhibition observed in a G9a biochemical assay.
-
Potential Cause 1: Incorrect compound concentration.
-
Troubleshooting Step: Verify the final concentration of this compound in your assay. Given its IC50 of 6.3 μM, ensure you are using a concentration range that brackets this value (e.g., 0.1 μM to 100 μM).
-
-
Potential Cause 2: Compound precipitation.
-
Troubleshooting Step: Ensure that the final concentration of DMSO in your assay buffer is low enough to prevent precipitation of this compound. If you suspect precipitation, you can try to visually inspect the solution or measure the concentration of the compound in the supernatant after centrifugation.
-
-
Potential Cause 3: Inactive enzyme.
-
Troubleshooting Step: Confirm the activity of your G9a enzyme preparation using a known standard inhibitor or by measuring its basal activity.
-
Issue 2: Inconsistent results between experiments.
-
Potential Cause 1: Compound degradation.
-
Troubleshooting Step: Avoid repeated freeze-thaw cycles of the this compound stock solution by preparing aliquots.[1] Prepare fresh dilutions for each experiment from a frozen stock.
-
-
Potential Cause 2: Variability in assay conditions.
-
Troubleshooting Step: Ensure that all assay parameters, such as incubation time, temperature, and buffer composition, are consistent across experiments.
-
Quantitative Data
The following table summarizes the key quantitative data for this compound and its cell-permeable analog, BRD4770.
| Compound | Target | IC50 (μM) | Cellular Activity | Notes |
| This compound | G9a | 6.3[1][2][3] | No[1][3] | Potent biochemical inhibitor with poor cell permeability. |
| BRD4770 | G9a | Less potent than this compound[1][3] | Yes | Methyl-ester analogue of this compound with improved cell permeability. |
Experimental Protocols
In Vitro G9a Histone Methyltransferase (HMT) Assay
This protocol is a general guideline for an in vitro HMT assay to assess the inhibitory activity of this compound.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 peptide (e.g., H3K9) as a substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) as a methyl donor
-
This compound stock solution in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter paper and a filter apparatus
-
Microplate
Procedure:
-
Prepare the reaction mixture: In a microplate, prepare the reaction mixture containing the assay buffer, G9a enzyme, and the histone H3 peptide substrate.
-
Add inhibitor: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells. Pre-incubate the enzyme with the inhibitor for a short period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction: Start the methyltransferase reaction by adding ³H-SAM.
-
Incubate: Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction: Terminate the reaction by spotting the reaction mixture onto the filter paper.
-
Wash: Wash the filter paper extensively with a suitable buffer (e.g., phosphate-buffered saline) to remove unincorporated ³H-SAM.
-
Measure radioactivity: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of G9a Inhibition
Caption: G9a-mediated histone methylation pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Contrasting workflows for biochemical and cell-based assays with this compound.
Logical Relationship of this compound and its Analogue
Caption: Comparison of properties between this compound and its analogue BRD4770.
References
Refining protocols for BRD9539 usage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective use of BRD9539 in biochemical assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe that functions as an inhibitor of the histone methyltransferase G9a (also known as EHMT2), with a reported half-maximal inhibitory concentration (IC50) of 6.3 μM.[1][2][3][4][5] It also demonstrates inhibitory activity against the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound is selective for G9a and PRC2. It is reported to be inactive against other histone methyltransferases such as SUV39H1 and NSD2, as well as the DNA methyltransferase DNMT1.[1]
Q3: Can this compound be used in cell-based assays?
A3: No, this compound is not recommended for use in cell-based assays due to poor cell permeability.[1][2] This is a critical consideration for experimental design. Its methyl-ester analogue, BRD4770, exhibits cellular activity and can be used as an alternative for cellular studies.[1][6][7]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and ethanol (0.5 mg/ml).[2] For long-term storage, it is recommended to store stock solutions at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.
Q5: What is the IC50 of this compound against PRC2?
A5: A precise IC50 value for this compound against PRC2 is not currently available in the public literature. However, it has been reported that at a concentration of 10 µM, this compound inhibits PRC2 activity, with 43% of activity remaining.[2] Researchers can determine the specific IC50 in their experimental system by following a standard PRC2 biochemical assay protocol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of G9a in a biochemical assay. | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound from powder. Ensure proper storage at -20°C or -80°C. |
| Incorrect Assay Conditions: Suboptimal buffer pH, enzyme concentration, or substrate concentration. | Refer to the detailed G9a biochemical assay protocol below. Ensure all reagents are within their expiration dates and properly prepared. | |
| Inaccurate Compound Concentration: Pipetting errors or inaccurate initial weighing of the compound. | Calibrate pipettes and ensure the balance is properly calibrated. Perform serial dilutions carefully. | |
| Inconsistent results between experimental replicates. | Poor Solubility: Precipitation of this compound in the assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤1%). If precipitation is observed, sonication may help to dissolve the compound. |
| Assay Variability: Inconsistent incubation times or temperatures. | Use a multichannel pipette for simultaneous addition of reagents. Ensure consistent incubation times and temperatures for all wells. | |
| Observed activity in a cell-based assay. | Off-target effects or compound cytotoxicity. | As this compound has poor cell permeability, any observed cellular effect is likely not due to direct inhibition of intracellular G9a or PRC2. Consider potential off-target effects or cytotoxicity. The use of its cell-permeable analog, BRD4770, is recommended for cellular studies.[1][6][7] |
| Difficulty in determining the IC50 for PRC2. | Lack of a precise literature value. | Perform a dose-response experiment using a reliable PRC2 biochemical assay. A detailed protocol is provided below to guide you in determining the IC50 in your specific assay system. |
Quantitative Data Summary
| Parameter | Value | Enzyme | Notes |
| IC50 | 6.3 µM | G9a | Half-maximal inhibitory concentration in a biochemical assay.[1][2][3][4][5] |
| % Activity Remaining | 54% | G9a | At 10 µM concentration.[2] |
| % Activity Remaining | 43% | PRC2 | At 10 µM concentration.[2] |
| EC50 (for analog BRD4770) | 5 µM | G9a | Half-maximal effective concentration in reducing H3K9 di- and trimethylation in cells.[6] |
Experimental Protocols
Protocol 1: G9a Histone Methyltransferase Biochemical Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against G9a using a chemiluminescent assay format.
Materials:
-
Recombinant G9a enzyme
-
Histone H3 peptide substrate (e.g., biotinylated H3 1-21)
-
S-Adenosyl-L-methionine (SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Anti-methylated histone antibody (e.g., anti-H3K9me2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
White 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for a 10-point dose-response curve would be 1 mM. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing G9a enzyme and the histone H3 peptide substrate in assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 2.5 µL of SAM in assay buffer to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Add the anti-methylated histone antibody and incubate as per the manufacturer's recommendation.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the chemiluminescent substrate and immediately read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: PRC2 Histone Methyltransferase Biochemical Assay
This protocol provides a framework for determining the IC50 of this compound against the PRC2 complex using a radioactivity-based filter binding assay.
Materials:
-
Recombinant PRC2 complex (EZH2, EED, SUZ12)
-
Nucleosome substrate
-
S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl2)
-
Stop Solution (e.g., 10% trichloroacetic acid)
-
Glass fiber filter mats
-
Scintillation fluid
-
Filter binding apparatus
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in assay buffer to achieve the final desired concentrations (ensure final DMSO is ≤1%).
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing the PRC2 complex and nucleosome substrate in assay buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of [³H]-SAM to each well.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Stop Reaction and Filtration:
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a glass fiber filter mat using a filter binding apparatus.
-
Wash the filters with the stop solution to remove unincorporated [³H]-SAM.
-
-
Detection:
-
Dry the filter mat.
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the curve to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of BRD9539
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the off-target effects and other experimental challenges associated with the use of BRD9539, a known inhibitor of the G9a histone methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of the histone methyltransferase G9a (also known as EHMT2) with a reported half-maximal inhibitory concentration (IC50) of 6.3 μM.[1] It also demonstrates inhibitory activity against the Polycomb Repressive Complex 2 (PRC2).[1]
Q2: What are the known off-targets of this compound?
A2: this compound has been shown to be inactive against the histone methyltransferases SUV39H1, NSD2, and the DNA methyltransferase DNMT1.[1] Furthermore, it was screened against a panel of 16 other chromatin-modifying enzymes and 100 kinases involved in cell-cycle regulation and cancer cell biology and showed no significant activity.[1] A complete list of the 100 kinases screened is not publicly available in the primary literature.
Q3: Why is this compound active in biochemical assays but not in my cell-based experiments?
A3: This is a key characteristic of this compound and is presumed to be due to poor cell permeability.[1] While it effectively inhibits its targets in a cell-free system, it likely does not efficiently cross the cell membrane to reach its intracellular targets. For a cellular response, its methyl-ester analogue, BRD4770, is recommended as it demonstrates cellular activity.
Q4: I've observed a decrease in cellular ATP levels after treating cells with this compound. Is this an expected off-target effect?
A4: Yes, it has been reported that this compound causes a dose-dependent decrease in ATP levels in HeLa cells.[1] This effect should be considered when interpreting experimental results, as it can have broad, non-specific consequences on cellular health and function.
Troubleshooting Guides
Issue 1: Lack of Cellular Activity with this compound
Symptoms:
-
No change in the methylation status of H3K9 in cells treated with this compound.
-
No observable phenotype in cells that are sensitive to G9a or PRC2 inhibition by other means (e.g., siRNA, other small molecules).
Potential Cause:
-
Poor Cell Permeability: As documented, this compound has limited ability to cross the cell membrane.
Troubleshooting Steps:
-
Confirm Compound Identity and Integrity:
-
Verify the identity and purity of your this compound stock through analytical methods such as LC-MS or NMR.
-
Ensure proper storage of the compound (typically at -20°C or -80°C as a powder or in a suitable solvent like DMSO) to prevent degradation.
-
-
Use a Positive Control:
-
Include a known cell-permeable G9a inhibitor (e.g., BRD4770 or UNC0638) in your experiment to confirm that the cellular assay system is responsive to G9a inhibition.
-
-
Perform a Cell Permeability Assay:
-
To directly assess the permeability of this compound in your cell line of interest, consider performing a cell permeability assay. A common method is the Caco-2 permeability assay, which measures the rate of compound transport across a monolayer of Caco-2 cells.
-
-
Consider an Alternative Compound:
-
If cellular activity is required, it is highly recommended to use the methyl-ester analogue, BRD4770 , which is designed for improved cell permeability and is converted to the active form, this compound, intracellularly.
-
Issue 2: Observed Decrease in Cellular ATP Levels
Symptoms:
-
Increased cytotoxicity or general decrease in cell health that may not be directly attributable to G9a/PRC2 inhibition.
-
Confounding results in assays that are sensitive to cellular energy status.
Potential Cause:
-
Off-target effect on cellular metabolism: The mechanism by which this compound decreases ATP levels has not been fully elucidated but represents a known off-target activity.
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis:
-
Perform a careful dose-response and time-course experiment to characterize the effect of this compound on ATP levels in your specific cell line. This will help you identify a concentration and time point where the effect is minimal, if possible.
-
-
Measure Cellular ATP Levels:
-
Directly measure intracellular ATP levels using a commercially available kit, typically based on a luciferase-luciferin reaction. This will allow you to quantify the extent of ATP depletion.
-
-
Use Orthogonal Approaches:
-
To confirm that the observed phenotype is due to G9a/PRC2 inhibition and not the decrease in ATP, use alternative methods of target inhibition that are not expected to affect ATP levels, such as siRNA-mediated knockdown of G9a or EZH2 (the catalytic subunit of PRC2).
-
-
Control for Metabolic Effects:
-
When studying cellular processes that are highly dependent on ATP, consider the metabolic state of your cells. Ensure that your experimental conditions and controls account for potential bioenergetic stress induced by this compound.
-
Data Presentation
Table 1: Inhibitory Activity and Selectivity of this compound
| Target | Assay Type | IC50 (μM) | Notes |
| G9a (EHMT2) | Biochemical | 6.3 | Primary Target |
| PRC2 | Biochemical | Active | Inhibitory activity observed, but a specific IC50 is not always reported in the primary literature. |
| SUV39H1 | Biochemical | Inactive | No significant inhibition observed. |
| NSD2 | Biochemical | Inactive | No significant inhibition observed. |
| DNMT1 | Biochemical | Inactive | No significant inhibition observed. |
| Other Chromatin Enzymes | Biochemical | Inactive | No activity against a panel of 16 other chromatin-modifying enzymes. |
| Kinase Panel (100) | Biochemical | Inactive | No activity observed in a screen of 100 kinases involved in cell cycle and cancer biology. The specific list of kinases is not publicly available. |
Experimental Protocols
Protocol 1: G9a/PRC2 Histone Methyltransferase (HMT) Biochemical Assay
This protocol is a general guideline for a radiometric assay to measure the inhibition of G9a or PRC2 by this compound.
Materials:
-
Recombinant G9a or PRC2 enzyme
-
Histone H3 peptide substrate (e.g., biotinylated H3K9 for G9a, H3K27 for PRC2)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Stop Solution (e.g., 5% trichloroacetic acid)
-
Filter paper or streptavidin-coated plates (for biotinylated substrates)
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
-
Reaction Setup: In a microplate, combine the assay buffer, recombinant enzyme, and the histone H3 peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Detection:
-
For a filter-based assay, spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
For a streptavidin-plate-based assay with a biotinylated substrate, transfer the reaction to the plate, wash, and measure radioactivity.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular ATP Level Measurement
This protocol describes a common method for quantifying intracellular ATP using a luciferase-based assay.
Materials:
-
HeLa cells (or other cell line of interest)
-
This compound
-
Cell culture medium and reagents
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
ATP measurement kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
Assay Preparation: Equilibrate the plate and the ATP measurement reagent to room temperature.
-
Lysis and Luminescence Reaction: Add the ATP measurement reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and provides the luciferase and luciferin substrate.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence signal of the treated wells to the vehicle control to determine the relative ATP levels. Plot the percentage of ATP remaining against the concentration of this compound.
Mandatory Visualizations
Caption: G9a and PRC2 signaling pathway and the points of inhibition by this compound.
Caption: Troubleshooting workflow for the lack of cellular activity of this compound.
References
BRD9539 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of BRD9539. The information is presented in a question-and-answer format to directly address potential issues and ensure best practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that acts as an inhibitor of the histone methyltransferase G9a (also known as EHMT2), with a reported IC50 of 6.3 μM.[1] It also demonstrates inhibitory activity against the Polycomb Repressive Complex 2 (PRC2).[1] G9a and PRC2 are key epigenetic regulators that catalyze the methylation of histone H3 at lysine 9 (H3K9) and lysine 27 (H3K27), respectively. These methylation events are generally associated with transcriptional repression. This compound is selective and does not inhibit other histone methyltransferases like SUV39H1 and NSD2, nor the DNA methyltransferase DNMT1.[1]
Q2: I am not observing any cellular effects with this compound in my experiments. Why might this be?
A common challenge with this compound is its limited cell permeability. While it is a potent inhibitor in biochemical assays, it often shows no activity in cell-based assays.[1][2] This is a critical consideration for experimental design. For cellular studies, it is highly recommended to use its methyl-ester analogue, BRD4770 . BRD4770 is cell-permeable and is believed to be hydrolyzed intracellularly to the active this compound compound, effectively acting as a prodrug.[2][3]
Q3: What is the recommended negative control for experiments with this compound or BRD4770?
Currently, a structurally related, inactive control for this compound or BRD4770 is not commercially available. However, a best practice in chemical biology is to use a close structural analog of the active compound that has been shown to be significantly less potent or inactive against the target. For example, in studies with the G9a/GLP inhibitor UNC0638, the N-methylated analog UNC0737, which is over 300-fold less potent, is used as a negative control.[4] Researchers should consider synthesizing a similar inactive analog of BRD4770 or, at a minimum, include vehicle-treated controls (e.g., DMSO) and consider orthogonal controls such as siRNA/shRNA knockdown of G9a and/or PRC2 components to validate that the observed phenotype is on-target.
Q4: What are the expected downstream effects of G9a and PRC2 inhibition?
Inhibition of G9a and PRC2 leads to a reduction in global levels of H3K9me2 and H3K27me3, respectively. This can result in the de-repression of target genes. There is significant crosstalk between G9a and PRC2, and they share a number of common gene targets, particularly those involved in development and neuronal regulation. The enzymatic activity of G9a can also influence the recruitment of PRC2 to certain gene loci. Downstream cellular phenotypes of G9a/PRC2 inhibition can include cell cycle arrest, induction of apoptosis, and cellular senescence.[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No change in H3K9me2 or H3K27me3 levels in cells treated with this compound. | This compound has poor cell permeability. | Use the cell-permeable prodrug BRD4770 for all cellular experiments. A typical starting concentration for BRD4770 is in the range of 1-10 µM.[3][6] |
| Variability in experimental results with BRD4770. | Compound degradation or suboptimal experimental conditions. | Ensure BRD4770 is properly stored and handle it according to the manufacturer's instructions. Optimize treatment duration and concentration for your specific cell line and assay. |
| Observed phenotype does not correlate with G9a/PRC2 inhibition. | Potential off-target effects, especially at high concentrations. | Use the lowest effective concentration of BRD4770. Validate findings with orthogonal approaches like siRNA/shRNA knockdown of G9a and PRC2 components (e.g., EZH2, SUZ12). |
| Difficulty in detecting changes in histone methylation by Western blot. | Technical issues with the Western blot protocol for histones. | Use high-percentage polyacrylamide gels (15% or higher) for better resolution of small histone proteins. Transfer to a 0.2 µm nitrocellulose membrane. Ensure your primary antibodies for specific histone modifications are validated for Western blotting. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Potency of this compound and BRD4770
| Compound | Assay Type | Target | Potency | Reference |
| This compound | Biochemical Assay | G9a | IC50 = 6.3 µM | [1] |
| This compound | Biochemical Assay | PRC2 | Similar IC50 to G9a | [2] |
| BRD4770 | Cellular Assay (PANC-1 cells) | H3K9 di- and tri-methylation | EC50 ≈ 5 µM | [3] |
Signaling Pathway Diagram
.
Caption: G9a/PRC2 signaling pathway and inhibition by this compound.
Experimental Protocols
Western Blot for Histone Marks
This protocol is for assessing changes in H3K9me2 and H3K27me3 levels following treatment with BRD4770.
Materials:
-
BRD4770
-
Cell line of interest (e.g., PANC-1)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Histone extraction buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
15% SDS-PAGE gels
-
0.2 µm Nitrocellulose membrane
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-H3K27me3, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of BRD4770 (e.g., 0.5, 1, 2.5, 5, 10 µM) and a DMSO vehicle control for 48-72 hours.
-
Histone Extraction: Harvest cells and perform histone extraction according to a standard protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
-
Sample Preparation: Prepare samples for loading by diluting to the same concentration in Laemmli buffer and boiling for 5-10 minutes.
-
Electrophoresis and Transfer: Load equal amounts of protein onto a 15% SDS-PAGE gel. Run the gel and transfer the proteins to a 0.2 µm nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system. Quantify band intensities and normalize to the total histone H3 loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that BRD4770 engages with its target proteins (G9a, PRC2 components) inside the cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Treatment: Treat cells with a high concentration of BRD4770 (e.g., 10-20 µM) or vehicle control for 1-2 hours.
-
Heat Shock: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to 4°C. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein (e.g., G9a, EZH2) by Western blot. A shift in the melting curve to a higher temperature in the BRD4770-treated samples indicates target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS can be used to investigate how BRD4770 treatment affects the protein-protein interactions of G9a and PRC2.
Procedure:
-
Cell Treatment: Treat cells with BRD4770 or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein complexes.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against the protein of interest (e.g., G9a, SUZ12) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Preparation: Elute the protein complexes from the beads and prepare the samples for mass spectrometry analysis (e.g., by in-gel digestion).
-
Mass Spectrometry and Data Analysis: Analyze the samples by LC-MS/MS and compare the protein interactomes of the BRD4770-treated and vehicle-treated samples to identify changes in protein-protein interactions.
References
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The EED protein-protein interaction inhibitor A-395 inactivates the PRC2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BRD9539 and BRD4770: Efficacy in Cellular Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular efficacy of two related epigenetic probes, BRD9539 and BRD4770. This analysis is supported by experimental data on their mechanisms of action, cellular effects, and key quantitative parameters.
This compound and BRD4770 are both inhibitors of the histone methyltransferase G9a (also known as EHMT2), an enzyme that plays a crucial role in gene silencing through the methylation of histone H3 at lysine 9 (H3K9). While structurally related, their performance in cellular assays differs significantly, a critical consideration for researchers selecting a tool compound for studying G9a function.
At a Glance: Key Differences in Cellular Efficacy
While this compound is a more potent biochemical inhibitor of G9a, it lacks activity in cell-based assays.[1][2] In contrast, BRD4770, the methyl-ester analog of this compound, is cell-permeable and effectively modulates G9a activity within the cellular environment.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and BRD4770.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | IC50 | Remaining G9a Activity (at screening conc.) |
| This compound | G9a | Biochemical | 6.3 μM[1][2] | 20%[1] |
| BRD4770 | G9a | Biochemical | Not Reported | 45%[1] |
Table 2: Cellular Activity
| Compound | Effect in Cells | Effective Concentration | Cell Line |
| This compound | No reported activity in cell-based assays[1][2] | Not Applicable | Not Applicable |
| BRD4770 | Reduces H3K9 di- and trimethylation | EC50 of ~5 μM[4][5] | PANC-1[4] |
| Induces G2/M cell-cycle arrest | 10 μM[3] | PANC-1[3] | |
| Inhibits anchorage-dependent and -independent growth | 10 μM[3] | PANC-1[3] | |
| Induces cellular senescence | 10 μM[3] | PANC-1[3] | |
| Activates the ATM pathway | 10 μM[3][4] | PANC-1[3] |
Signaling Pathways and Mechanisms of Action
BRD4770's cellular activity stems from its ability to penetrate the cell membrane and inhibit G9a. This leads to a reduction in H3K9 methylation, a key epigenetic mark for gene silencing. The downstream consequences of G9a inhibition by BRD4770 include the activation of the Ataxia Telangiectasia Mutated (ATM) pathway, which is involved in DNA damage response and can lead to cell cycle arrest and senescence.[3][4] this compound, despite its biochemical potency against G9a, is unable to exert these effects in cells due to its poor permeability.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.
Materials:
-
Base agar solution (e.g., 1.2% agar in sterile water)
-
Top agar solution (e.g., 0.7% agar in sterile water)
-
2x complete cell culture medium
-
6-well plates
-
Treated and control cells
Procedure:
-
Prepare the base layer by mixing equal volumes of 1.2% agar solution (melted and cooled to 40°C) and 2x complete medium.
-
Dispense 1.5 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare the cell suspension in complete medium.
-
Prepare the top layer by mixing equal volumes of 0.7% agar solution (melted and cooled to 40°C) and a 2x cell suspension containing the desired cell number and treatment (BRD4770 or vehicle control).
-
Carefully layer 1.5 mL of the top agar/cell mixture onto the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks, or until colonies are visible.
-
Stain the colonies with a solution such as 0.005% crystal violet and count the number of colonies.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with BRD4770 or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This assay detects the activity of β-galactosidase at pH 6.0, a known biomarker for senescent cells.
Materials:
-
Cells cultured on glass coverslips or in culture dishes
-
PBS
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer, pH 6.0)
Procedure:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the SA-β-Gal staining solution to the cells.
-
Incubate the cells at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.
-
Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.
Conclusion
For researchers investigating the cellular functions of G9a, BRD4770 is the superior tool compound when compared to this compound. Its cell permeability allows for the effective inhibition of G9a in a cellular context, leading to observable and quantifiable downstream effects such as cell cycle arrest and senescence. In contrast, the poor cell permeability of this compound renders it ineffective in cell-based assays, despite its greater biochemical potency. Therefore, experimental designs requiring the modulation of G9a activity within living cells should utilize BRD4770.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. buckinstitute.org [buckinstitute.org]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. creative-bioarray.com [creative-bioarray.com]
A Head-to-Head Comparison of G9a Inhibitors: BRD9539 vs. UNC0638
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical and cellular performance of two notable G9a inhibitors, BRD9539 and UNC0638. This analysis is supported by experimental data and detailed methodologies for key assays.
The histone methyltransferase G9a (also known as EHMT2) plays a crucial role in epigenetic regulation, primarily through the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression.[1][2] Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][3] A variety of small molecule inhibitors have been developed to probe G9a function and explore its therapeutic potential. Among these, this compound and UNC0638 have emerged as important chemical tools. This guide offers a comprehensive comparison of their performance based on available experimental data.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and UNC0638, highlighting their distinct profiles as G9a inhibitors.
| Parameter | This compound | UNC0638 | Reference(s) |
| G9a IC50 | 6.3 µM | < 15 nM | [4][5][6][7][8][9][10] |
| GLP IC50 | Not reported | 19 nM | [7][8][9][11] |
| Cellular H3K9me2 Inhibition IC50 | No activity reported | 48 - 238 nM (cell line dependent) | [12][5][13][7][9][10] |
| Selectivity | Inhibits PRC2. Inactive against SUV39H1, NSD2, DNMT1. | Highly selective over a broad range of methyltransferases and non-epigenetic targets. | [12][5][13][7] |
| Cell Permeability | Presumed to be poor. | High. | [12][5][13][7][8][9] |
| Toxicity/Function Ratio | Not applicable (due to lack of cellular activity) | >100 | [12][5][13][7][8][10] |
Key Performance Differences
Biochemical Potency vs. Cellular Efficacy:
A striking difference between the two inhibitors lies in their activity profiles. This compound is a moderately potent inhibitor of G9a in biochemical assays, with an IC50 of 6.3 µM.[12][4][5][6] However, it demonstrates a significant lack of activity in cell-based assays, which is attributed to poor cell permeability.[12][5][13] This limits its utility for studying the cellular functions of G9a.
In contrast, UNC0638 is a highly potent inhibitor of both G9a and the closely related G9a-like protein (GLP), with IC50 values in the low nanomolar range (<15 nM and 19 nM, respectively).[7][8][9][11][10] Crucially, UNC0638 exhibits excellent cell permeability and robustly inhibits H3K9me2 in a variety of cell lines with IC50 values ranging from 48 to 238 nM.[7][9][10] This makes UNC0638 a superior tool for cellular and in vivo studies.
Selectivity:
Both inhibitors show a degree of selectivity. This compound also inhibits the Polycomb Repressive Complex 2 (PRC2) but is inactive against other histone methyltransferases like SUV39H1 and NSD2, as well as the DNA methyltransferase DNMT1.[12][5][13]
UNC0638, however, boasts a much more impressive selectivity profile. It has been tested against a wide panel of epigenetic and non-epigenetic targets and has shown to be highly selective for G9a and GLP.[7] This high degree of selectivity is critical for attributing observed cellular phenotypes directly to the inhibition of G9a/GLP activity.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function and how their activity is measured, the following diagrams illustrate the G9a-mediated methylation pathway and the general workflows for key experimental assays.
Caption: G9a/GLP-mediated histone methylation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Validating G9a Inhibition In Vitro: A Comparative Guide to BRD9539 and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of G9a Inhibitors with Supporting Experimental Data
The histone methyltransferase G9a (EHMT2) is a critical epigenetic regulator implicated in a variety of cellular processes and disease states, making it a compelling target for therapeutic intervention. BRD9539 has been identified as a biochemical inhibitor of G9a. This guide provides a comprehensive in vitro validation of this compound, comparing its performance with alternative G9a inhibitors and offering detailed experimental protocols for key validation assays.
G9a Signaling Pathway
G9a primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression.[1] This enzymatic activity is central to the regulation of gene expression, and its dysregulation is linked to various cancers and other diseases.
Caption: G9a methylates H3K9, leading to gene silencing.
Performance Comparison of G9a Inhibitors
This compound is a potent biochemical inhibitor of G9a. However, its utility in cell-based assays is limited by poor cell permeability. For cellular studies, its methyl-ester analogue, BRD4770, offers a more effective alternative. A comparison with other well-established G9a inhibitors highlights differences in potency and cellular efficacy.
| Inhibitor | Type | Target(s) | Biochemical IC50 (G9a) | Cellular EC50 (H3K9me2) | Key Characteristics |
| This compound | SAM-competitive | G9a, PRC2 | 6.3 µM[2][3] | Not active in cells | Potent biochemically, but poor cell permeability.[4] |
| BRD4770 | SAM-competitive | G9a | - | ~5 µM[5][6] | Cell-permeable analogue of this compound. |
| BIX-01294 | Substrate-competitive | G9a/GLP | ~2.7 µM[3] | ~4.1 µM | Induces autophagy; may have off-target effects at higher concentrations.[3][4] |
| UNC0638 | Substrate-competitive | G9a/GLP | <15 nM[7] | ~100-300 nM | Potent and selective with good separation of functional potency and toxicity.[4] |
| A-366 | Peptide-competitive | G9a/GLP | ~3.3 nM[3] | ~300 nM | Highly potent and selective for G9a/GLP over other methyltransferases.[8] |
Experimental Protocols
Biochemical G9a Inhibition Assay (AlphaLISA)
This assay quantitatively measures the enzymatic activity of G9a by detecting the dimethylation of a biotinylated histone H3 peptide substrate.
References
- 1. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BRD4770 | G9a inhibitor | Probechem Biochemicals [probechem.com]
- 7. Structure‐Based Virtual Screening and in vitro and in vivo Analyses Revealed Potent Methyltransferase G9a Inhibitors as Prospective Anti‐Alzheimer's Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
BRD9539: A Comparative Guide to its Cross-Reactivity with other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
BRD9539 is a chemical probe targeting the histone methyltransferase G9a (EHMT2), a key enzyme involved in the regulation of gene expression. Understanding the selectivity of such probes is paramount for accurate interpretation of experimental results and for the development of potential therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of this compound against a panel of other methyltransferases, supported by available experimental data.
Selectivity Profile of this compound
This compound exhibits a degree of selectivity for G9a, with inhibitory activity also observed against the Polycomb Repressive Complex 2 (PRC2). It is notably inactive against several other methyltransferases at concentrations up to 40 μM.[1] The following table summarizes the quantitative data on the inhibitory activity of this compound against various methyltransferases.
| Target Methyltransferase | IC50 (μM) | % Remaining Activity (at 10 μM) | Notes |
| G9a (EHMT2) | 6.3 | 54%[2] | Primary target |
| PRC2 | Similar to G9a | 43%[2] | Significant off-target activity |
| SUV39H1 | > 40 | Not specified | Inactive |
| NSD2 | Not determined | Not specified | Partial inhibition observed only at 40 μM |
| DNMT1 | > 40 | Not specified | Inactive |
Furthermore, in a broader screening effort, this compound was tested at concentrations of 5 and 10 μM against a panel of 16 other chromatin-modifying enzymes and 100 kinases involved in cell-cycle regulation and cancer biology. No significant activity was observed in any of these assays, highlighting its relative selectivity outside of the G9a and PRC2 methyltransferases.[1]
Experimental Methodologies
The following are representative protocols for the types of assays used to determine the cross-reactivity of this compound, based on the methodologies described in the primary literature.
G9a Inhibition Assay (Scintillation Proximity Assay)
This biochemical assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-methionine (SAM) to a histone H3 peptide substrate by G9a.
-
Reaction Setup: The reaction is typically performed in a 96-well or 384-well plate. Each well contains the G9a enzyme, a biotinylated histone H3 peptide substrate, and the test compound (this compound) at various concentrations.
-
Initiation: The reaction is initiated by the addition of [³H]-SAM.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic methylation of the histone peptide.
-
Detection: Streptavidin-coated scintillant-containing beads are added to the wells. These beads bind to the biotinylated histone H3 peptide. When a tritiated methyl group has been incorporated into the peptide, the proximity of the radioisotope to the scintillant in the bead results in the emission of light.
-
Measurement: The light signal is measured using a scintillation counter. The intensity of the signal is proportional to the amount of methylated peptide, and thus to the activity of the G9a enzyme.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of G9a inhibition against the concentration of this compound.
PRC2 and NSD2 Inhibition Assays (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay - DELFIA)
This immunoassay-based method is used to measure the activity of methyltransferases like PRC2 and NSD2.
-
Plate Coating: A 96-well or 384-well plate is coated with a substrate for the methyltransferase (e.g., a histone H3 peptide for PRC2).
-
Enzyme Reaction: The methyltransferase enzyme (PRC2 or NSD2), the cofactor SAM, and the test compound (this compound) are added to the wells and incubated to allow for methylation of the substrate.
-
Antibody Incubation: A primary antibody specific for the methylated histone mark is added to the wells, followed by a secondary antibody conjugated to a lanthanide chelate (e.g., Europium).
-
Enhancement: An enhancement solution is added, which dissociates the lanthanide ions from the antibody and creates a new, highly fluorescent chelate in solution.
-
Measurement: The time-resolved fluorescence of the lanthanide chelate is measured using a suitable plate reader. The intensity of the fluorescence signal is proportional to the amount of methylated substrate.
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of this compound to the control wells without the inhibitor.
Signaling Pathway Context
This compound primarily targets G9a, which is a key enzyme responsible for the di-methylation of histone H3 at lysine 9 (H3K9me2). This epigenetic mark is generally associated with transcriptional repression. PRC2, the main off-target of this compound, catalyzes the tri-methylation of histone H3 at lysine 27 (H3K27me3), another repressive mark. The inhibition of both G9a and PRC2 can lead to the reactivation of silenced genes.
References
A Comparative Analysis of BRD9539 and Other G9a Epigenetic Probes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the G9a histone methyltransferase inhibitor BRD9539 with other notable G9a probes. The following analysis is supported by experimental data to inform the selection of the most appropriate tool for specific research needs.
The landscape of epigenetic research is continually evolving with the development of chemical probes targeting chromatin-modifying enzymes. Among these, inhibitors of the histone methyltransferase G9a (also known as EHMT2) are crucial tools for dissecting the biological roles of H3K9 methylation in gene silencing and disease. This guide focuses on the comparative analysis of this compound, a potent biochemical inhibitor of G9a, against other well-characterized G9a inhibitors, including its analog BRD4770, as well as UNC0638, UNC0642, A-366, and BIX-01294.
Performance Comparison of G9a Inhibitors
The selection of an appropriate chemical probe is contingent on its potency, selectivity, and cellular activity. The following table summarizes the key quantitative data for this compound and its counterparts. It is important to note that the presented values are compiled from various sources and may have been determined under different experimental conditions.
| Probe | Target(s) | Biochemical IC50 (G9a) | Cellular Activity (H3K9me2 reduction EC50) | Key Features |
| This compound | G9a, PRC2 | 6.3 µM[1][2][3] | No reported activity[1][2] | Potent biochemical inhibitor but lacks cell permeability.[1][2] Inactive against SUV39H1, NSD2, and DNMT1.[1][2] |
| BRD4770 | G9a | ~5 µM (EC50 for H3K9 reduction in cells)[4][5] | ~5 µM[3][4] | Cell-permeable methyl-ester analog of this compound; induces cellular senescence.[3][4] |
| UNC0638 | G9a, GLP | <15 nM[6] | 81 nM (MDA-MB-231 cells)[6] | Potent and selective, with good separation of functional potency and toxicity.[6] |
| UNC0642 | G9a, GLP | <2.5 nM[6][7][8] | 106-110 nM (MDA-MB-231 cells)[8][9] | Highly potent and selective with improved pharmacokinetic properties over UNC0638.[8][9] |
| A-366 | G9a, GLP | 3.3 nM[10] | ~300 nM (PC-3 cells)[11] | Potent and highly selective over other methyltransferases. Peptide-competitive inhibitor.[10][12] |
| BIX-01294 | G9a, GLP | 1.7-2.7 µM[13][14] | Micromolar range, but with associated cytotoxicity[14] | Early generation G9a inhibitor, also inhibits GLP. Known to have off-target effects and cellular toxicity.[14][15] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches for evaluating these probes, the following diagrams are provided.
Detailed Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This assay measures the enzymatic activity of G9a by quantifying the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 peptide substrate.[16]
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 peptide (e.g., H3 1-21)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
G9a inhibitors (this compound and others)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Prepare serial dilutions of the G9a inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, G9a enzyme, and the inhibitor dilutions. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H3 peptide substrate and ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K9me2 Quantification (In-Cell Western Assay)
This immunofluorescence-based assay quantifies the levels of H3K9 dimethylation within cells following treatment with G9a inhibitors.[17]
Materials:
-
Cells of interest (e.g., PANC-1, MDA-MB-231)
-
G9a inhibitors
-
96-well clear bottom plates
-
Primary antibody against H3K9me2
-
Primary antibody for normalization (e.g., anti-Histone H3)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
DNA stain for normalization (e.g., DRAQ5)
-
Formaldehyde solution
-
Triton X-100
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Infrared imaging system
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of G9a inhibitors for 48-72 hours.
-
Fix the cells with formaldehyde, then permeabilize with Triton X-100.
-
Block the wells with blocking buffer.
-
Incubate with the primary antibody against H3K9me2.
-
Incubate with the appropriate infrared dye-conjugated secondary antibody.
-
For normalization, either co-incubate with a normalization primary antibody (and its corresponding secondary) or stain with a DNA dye.
-
Scan the plate using an infrared imaging system to detect the fluorescence signals.
-
Quantify the intensity of the H3K9me2 signal and normalize it to the total cell number (via DNA stain) or total histone levels.
-
Calculate the percent reduction in H3K9me2 for each inhibitor concentration and determine the cellular EC50 value.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and other G9a inhibitors. While This compound is a valuable tool for in vitro biochemical studies due to its potent G9a inhibition, its utility in cellular assays is limited by its poor cell permeability.[1][2] In contrast, its analog BRD4770 demonstrates cellular activity and can be used to study the effects of G9a inhibition in a cellular context, particularly in relation to senescence.[3][4] For researchers requiring high potency and selectivity in cellular and in vivo studies, UNC0642 and A-366 represent superior choices with their nanomolar efficacy and well-characterized selectivity profiles.[8][10] The older probe, BIX-01294 , while historically important, should be used with caution due to its lower potency and potential for off-target effects and cytotoxicity.[14] The selection of the most appropriate G9a inhibitor will ultimately depend on the specific experimental goals, with careful consideration of the biochemical versus cellular activity of each probe.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BRD 4770 | CAS 1374601-40-7 | BRD4770 | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. UNC0642 | Structural Genomics Consortium [thesgc.org]
- 10. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. H3K9 methyltransferase G9a and the related molecule GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
BRD9539: A Comparative Analysis of a G9a Histone Methyltransferase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the chemical probe BRD9539 with alternative G9a inhibitors. The following sections detail the specificity, potency, and cellular activity of these compounds, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for epigenetic research.
This compound is a chemical probe that inhibits the histone methyltransferase G9a (also known as EHMT2) with a half-maximal inhibitory concentration (IC50) of 6.3 μM.[1][2] It also demonstrates inhibitory activity against the Polycomb Repressive Complex 2 (PRC2). While a precise IC50 for PRC2 has not been determined, at a concentration of 10 μM, 43% of PRC2 activity remains.[2] Notably, this compound is reported to be inactive against other histone methyltransferases such as SUV39H1 and NSD2, as well as the DNA methyltransferase DNMT1.[1] A broader screening against 16 other chromatin-modifying enzymes and 100 kinases revealed no significant activity, suggesting a degree of selectivity for G9a and PRC2.[1]
A key characteristic of this compound is its potent biochemical activity, which is greater than its methyl-ester analogue, BRD4770. However, this compound lacks activity in cell-based assays, a limitation attributed to poor cell permeability.[1] In contrast, BRD4770 is cell-permeable and active in cellular models.
This guide will compare this compound with three other well-characterized G9a inhibitors: its cell-permeable analogue BRD4770, UNC0638, and A-366.
Comparative Analysis of G9a Inhibitors
To provide a clear overview of the key performance indicators for this compound and its alternatives, the following table summarizes their inhibitory potency against G9a and the closely related G9a-like protein (GLP), as well as their cellular activity.
| Compound | G9a IC50 | GLP IC50 | Cellular H3K9me2 Reduction EC50 | Key Features |
| This compound | 6.3 µM[1][2] | Not Reported | Inactive[1] | Potent biochemical inhibitor, poor cell permeability, also inhibits PRC2. |
| BRD4770 | Less potent than this compound biochemically | Not Reported | ~5 µM | Cell-permeable analogue of this compound. |
| UNC0638 | <15 nM | 19 nM | ~50 nM | Potent and selective, good cellular activity. |
| A-366 | 3.3 nM | 38 nM | ~50 nM | Highly potent and selective, peptide-competitive. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: G9a/GLP signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a biochemical enzyme inhibition assay.
Caption: General workflow for a cellular histone modification assay.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed protocols for the key experiments are provided below.
Biochemical G9a Inhibition Assay (AlphaLISA)
This protocol describes the determination of the IC50 value of an inhibitor against G9a using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
G9a enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K9)
-
S-adenosyl-L-methionine (SAM)
-
Test inhibitor (e.g., this compound)
-
AlphaLISA anti-methylated histone antibody-conjugated acceptor beads
-
Streptavidin-conjugated donor beads
-
AlphaLISA assay buffer
-
384-well white microplates
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Prepare a solution of G9a enzyme in assay buffer.
-
Prepare a solution of biotinylated H3 peptide substrate and SAM in assay buffer.
-
-
Enzyme Reaction:
-
Add 2.5 µL of the test inhibitor dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the G9a enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the H3 peptide/SAM solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the anti-methylated histone acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the streptavidin donor beads to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the signal intensity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Cellular Histone H3K9 Dimethylation Assay (AlphaLISA)
This protocol outlines the procedure for measuring the levels of histone H3 lysine 9 dimethylation (H3K9me2) in cells treated with a G9a inhibitor.
Materials:
-
Cells of interest
-
Cell culture medium and reagents
-
Test inhibitor (e.g., BRD4770, UNC0638, A-366)
-
AlphaLISA cellular assay buffer
-
AlphaLISA anti-H3K9me2 acceptor beads
-
Biotinylated anti-histone H3 antibody
-
Streptavidin-conjugated donor beads
-
384-well white cell culture microplates
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 384-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor or vehicle control.
-
Incubate for the desired time period (e.g., 24-72 hours).
-
-
Cell Lysis and Histone Extraction:
-
Carefully remove the culture medium.
-
Add 10 µL of AlphaLISA cellular lysis buffer to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Add 5 µL of AlphaLISA cellular extraction buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Add 10 µL of a mix containing anti-H3K9me2 acceptor beads and biotinylated anti-histone H3 antibody to each well.
-
Incubate for 90 minutes at room temperature in the dark.
-
Add 15 µL of streptavidin donor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Normalize the signal to the number of cells (if necessary, using a parallel viability assay).
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value using a non-linear regression curve fit.
-
Polycomb Repressive Complex 2 (PRC2) Inhibition Assay
A detailed protocol for a PRC2 inhibition assay would typically involve a similar setup to the G9a biochemical assay, but with the following modifications:
-
Enzyme: Recombinant PRC2 complex (containing EZH2, EED, and SUZ12).
-
Substrate: Nucleosomes or a histone H3 peptide containing lysine 27 (H3K27).
-
Detection: An antibody specific for the trimethylated H3K27 (H3K27me3) mark would be used.
The assay would measure the transfer of a methyl group from SAM to the H3K27 substrate, and the inhibitory effect of compounds like this compound would be quantified by the reduction in this activity.
Conclusion
This compound is a potent biochemical inhibitor of G9a with additional activity against PRC2. Its primary limitation is its lack of cellular activity, which is addressed by its analogue, BRD4770. For researchers requiring potent and cell-active G9a inhibitors with high selectivity, UNC0638 and A-366 represent excellent alternatives with well-characterized profiles. The choice of inhibitor will ultimately depend on the specific requirements of the experiment, balancing the need for biochemical potency, cellular activity, and selectivity. The provided data and protocols aim to facilitate this decision-making process for the scientific community.
References
BRD9539: A Guide to its Use as a Negative Control in Cell-Based G9a Studies
For Researchers, Scientists, and Drug Development Professionals
In the study of epigenetic modifications, particularly the function of the histone methyltransferase G9a (EHMT2), the use of specific inhibitors is crucial. Equally important is the inclusion of appropriate negative controls to ensure that the observed cellular effects are due to the inhibition of the target enzyme and not off-target activities or compound-specific artifacts. This guide provides a comprehensive comparison of BRD9539 with established G9a inhibitors and details its suitability as a negative control in cell-based assays.
The Critical Role of a Negative Control
A negative control compound in cell-based assays should ideally possess a chemical structure related to the active inhibitor but lack significant biological activity against the target within the cellular environment. This helps to differentiate the biological effects of target inhibition from other factors such as cell stress, solvent effects, or off-target interactions. This compound, a known biochemical inhibitor of G9a, has been identified as an excellent candidate for a negative control due to its unique activity profile.
This compound: Biochemically Active, Cellularly Inactive
This compound is a histone methyltransferase G9a inhibitor with a reported IC50 of 6.3 μM in biochemical assays.[1][2] It also shows some inhibitory activity against the Polycomb Repressive Complex 2 (PRC2).[1][2] However, a key characteristic of this compound is its lack of activity in cell-based assays.[1][2] This inactivity is presumed to be due to impaired cell permeability.[1] This discrepancy between biochemical potency and cellular inactivity makes this compound an ideal negative control for its cell-permeable analog, BRD4770, and other G9a inhibitors.
BRD4770 is a methyl-ester prodrug of this compound, designed to have improved cell permeability.[3] Once inside the cell, BRD4770 is presumed to be hydrolyzed to this compound, the active inhibitor.[3] Therefore, using this compound as a negative control alongside BRD4770 allows researchers to specifically attribute the cellular effects of BRD4770 to the intracellular inhibition of G9a.
Comparative Analysis of G9a Inhibitors
To understand the context in which this compound serves as a negative control, it is essential to compare its properties with those of widely used, cell-active G9a inhibitors. The following table summarizes the biochemical and cellular activities of several key G9a inhibitors.
| Compound | Target(s) | Biochemical IC50 | Cellular Activity (H3K9me2 Reduction) | Key Features |
| This compound | G9a, PRC2 | 6.3 µM (G9a)[2] | Inactive in cell-based assays [1][2] | Ideal negative control due to lack of cell permeability. |
| BRD4770 | G9a | - | EC50 of ~5 µM for H3K9me2/3 reduction[3] | Cell-permeable prodrug of this compound; induces cellular senescence.[3][4] |
| UNC0638 | G9a, GLP | <15 nM (G9a), 19 nM (GLP) | Potent cellular activity. | Highly selective and potent; widely used as a chemical probe for G9a/GLP. |
| UNC0642 | G9a, GLP | <2.5 nM (G9a)[5] | High cellular potency (IC50 < 150 nM)[6] | Improved in vivo pharmacokinetic properties compared to UNC0638.[7] |
| A-366 | G9a, GLP | 3.3 nM (G9a) | Potent cellular activity. | Highly selective peptide-competitive inhibitor. |
| BIX-01294 | G9a, GLP | 2.7 µM (G9a) | Reduces H3K9me2 levels in cells. | One of the first selective G9a inhibitors; can induce autophagy. |
| CM-272 | G9a, DNMTs | 8 nM (G9a), 2 nM (GLP) | Potent cellular activity (GI50 218-455 nM)[8] | Dual inhibitor of G9a and DNA methyltransferases.[8][9] |
Signaling Pathway of G9a Inhibition
G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This methylation mark is generally associated with transcriptional repression. G9a inhibitors block this activity, leading to a reduction in global H3K9me2 levels and subsequent changes in gene expression.
Experimental Protocols
A common method to assess the cellular activity of G9a inhibitors is to measure the global levels of H3K9me2. The In-Cell Western (ICW) assay is a high-throughput method suitable for this purpose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. medchemexpress.com [medchemexpress.com]
Validating the Biochemical Potency of BRD9539: A Comparative Guide for Researchers
For researchers in drug discovery and chemical biology, rigorous validation of a compound's biochemical potency is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of BRD9539, a known inhibitor of the histone methyltransferase G9a (EHMT2), with other alternative inhibitors. We present key experimental data, detailed methodologies for potency determination, and visual workflows to aid in the design and interpretation of validation studies.
Comparative Biochemical Potency of G9a Inhibitors
This compound has been identified as a biochemical inhibitor of G9a with a half-maximal inhibitory concentration (IC50) of 6.3 μM.[1][2] It also demonstrates inhibitory activity against the Polycomb Repressive Complex 2 (PRC2).[1][2] However, a significant limitation of this compound is its lack of activity in cell-based assays, which is presumed to be due to poor cell permeability.[1] In contrast, its methyl-ester analogue, BRD4770, is less potent in biochemical assays but exhibits cellular activity, likely acting as a pro-drug that is hydrolyzed to the active this compound intracellularly.[3]
For a broader perspective, the following table compares the biochemical potency of this compound with other notable G9a inhibitors.
| Compound | Target(s) | IC50 (G9a) | Key Features |
| This compound | G9a, PRC2 | 6.3 μM[1][2] | Biochemically active, but lacks cellular activity.[1] |
| BRD4770 | G9a | Less potent than this compound biochemically | Cell-permeable pro-drug of this compound; shows cellular activity with an EC50 of 5 μM for reducing H3K9 methylation.[3][4] |
| A-366 | G9a, GLP | 3.3 nM[5][6] | Highly potent and selective peptide-competitive inhibitor with over 1000-fold selectivity against other methyltransferases.[5][7] |
| UNC0638 | G9a, GLP | <15 nM[8][9] | Potent, selective, and cell-penetrant chemical probe.[8] |
Signaling Pathway of G9a-mediated Histone Methylation
G9a, in a complex with G9a-like protein (GLP), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9). This epigenetic modification is generally associated with transcriptional repression. Small molecule inhibitors like this compound block the catalytic activity of G9a, preventing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the histone substrate. This leads to a reduction in H3K9me2 levels and can reactivate the expression of silenced genes.
Experimental Protocols for Validating Biochemical Potency
A variety of in vitro assays can be employed to determine the biochemical potency of G9a inhibitors. These assays typically measure the enzymatic activity of G9a in the presence of varying concentrations of the inhibitor. Below are summaries of common methodologies.
Radioactive Filter-Binding Assay
This is a traditional and robust method for measuring histone methyltransferase activity.
-
Principle: This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone H3 peptide substrate.
-
Protocol Outline:
-
Prepare a reaction mixture containing recombinant G9a enzyme, the histone H3 peptide substrate, and varying concentrations of the inhibitor (e.g., this compound).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and spot the mixture onto a filter paper (e.g., phosphocellulose).
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular non-radioactive alternative that offers high sensitivity and is amenable to high-throughput screening.
-
Principle: This assay detects the methylation of a biotinylated histone H3 peptide by G9a. The detection system utilizes a terbium-labeled anti-methyl-H3K9 antibody (donor) and a streptavidin-conjugated fluorophore (acceptor). When the peptide is methylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Incubate recombinant G9a with the inhibitor, biotinylated histone H3 peptide, and SAM in an assay buffer.
-
After the enzymatic reaction, add a detection mixture containing the terbium-labeled antibody and streptavidin-acceptor.
-
Incubate to allow for antibody binding to the methylated peptide.
-
Measure the time-resolved fluorescence signal at the acceptor's emission wavelength.
-
The FRET signal is proportional to the G9a activity. Calculate IC50 values as described above.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another bead-based, non-radioactive assay that is highly sensitive and suitable for high-throughput applications.
-
Principle: Similar to TR-FRET, this assay uses a biotinylated histone H3 peptide substrate. After the methylation reaction, AlphaLISA acceptor beads coated with an anti-methyl-H3K9 antibody and streptavidin-coated donor beads are added. Upon binding to the methylated biotinylated peptide, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal.
-
Protocol Outline:
-
Perform the enzymatic reaction with G9a, inhibitor, biotinylated peptide, and SAM.
-
Stop the reaction and add the AlphaLISA acceptor beads.
-
Add the streptavidin donor beads.
-
Incubate in the dark to allow for bead-complex formation.
-
Read the plate on an Alpha-enabled plate reader.
-
The signal intensity is proportional to G9a activity. Determine IC50 values accordingly.
-
Experimental Workflow for G9a Inhibition Assay
The following diagram illustrates a generalized workflow for determining the IC50 of a G9a inhibitor using a biochemical assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
On-Target Effects of BRD9539 vs. BRD4770: A Comparative Guide
This guide provides a detailed comparison of the on-target effects of two closely related chemical probes, BRD9539 and BRD4770, which are potent inhibitors of the histone methyltransferase G9a (also known as EHMT2). This document is intended for researchers, scientists, and drug development professionals interested in utilizing these compounds for basic research or as starting points for therapeutic development. We present a comprehensive analysis of their biochemical and cellular activities, selectivity profiles, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Overview of this compound and BRD4770
This compound and its methyl-ester analogue BRD4770 are small molecule inhibitors targeting G9a, a key enzyme responsible for mono- and di-methylation of histone H3 on lysine 9 (H3K9me1 and H3K9me2). This histone modification is a critical epigenetic mark associated with transcriptional repression. While both compounds target G9a, they exhibit distinct properties in biochemical and cellular contexts. This compound is the more potent inhibitor in biochemical assays but suffers from poor cell permeability.[1][2] In contrast, BRD4770 is cell-active and is believed to be hydrolyzed intracellularly to its active carboxylic acid form, this compound.[3] This pro-drug strategy allows for the effective cellular inhibition of G9a by BRD4770.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and BRD4770, providing a direct comparison of their potency and selectivity.
Table 1: Biochemical Potency against G9a
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | G9a | Biochemical | 6.3 µM | [1][2][4] |
| BRD4770 | G9a | Biochemical | Less potent than this compound (45% remaining G9a activity at screening concentration vs. 20% for this compound) | [1][2] |
Table 2: Cellular Activity and Selectivity of this compound
| Target | Activity | Concentration | Assay Type | Reference |
| G9a | Inhibition | IC50 = 6.3 µM | Biochemical | [1][2][4] |
| PRC2 | Inhibition | Similar IC50 to G9a | Biochemical | [1][4] |
| SUV39H1 | No Inhibition | Up to 40 µM | Biochemical | [1] |
| DNMT1 | No Inhibition | Up to 40 µM | Biochemical | [1] |
| NSD2 | Partial Inhibition | Only at 40 µM | Biochemical | [1] |
Table 3: Cellular Effects of BRD4770
| Effect | Cell Line | EC50 / Concentration | Assay Type | Reference |
| H3K9 di- and tri-methylation reduction | PANC-1 | ~5 µM | Western Blot | [1][5] |
| Inhibition of cell proliferation | PANC-1 | 0-20 µM (72h) | Cell Counting | [5] |
| Induction of senescence | PANC-1 | Not specified | β-galactosidase staining | [1][6] |
| G2/M cell-cycle arrest | PANC-1 | Not specified | Flow Cytometry | [1][5] |
| Activation of ATM pathway | PANC-1 | Not specified | Western Blot | [1][5][6] |
| Inhibition of VSMC proliferation | RAVSMCs, p-HAVSMCs | 5 µM | Cell Counting, Ki67 staining | [7] |
| G2/M phase blockage in VSMCs | RAVSMCs, p-HAVSMCs | 5 µM | Flow Cytometry | [7] |
| Off-target: SUV39H2 suppression | VSMCs | Not specified | Western Blot | [7] |
Signaling Pathways
This compound and BRD4770, through their inhibition of G9a, impact downstream signaling pathways primarily through the modulation of H3K9 methylation. This epigenetic mark is crucial for gene silencing and chromatin organization. Furthermore, off-target effects can lead to the modulation of other signaling cascades.
On-Target G9a Signaling Pathway
G9a-mediated H3K9 methylation leads to transcriptional repression of target genes. Inhibition of G9a by BRD4770/BRD9539 can reactivate the expression of tumor suppressor genes and other regulatory factors, impacting cell cycle progression, senescence, and apoptosis. One of the key pathways activated upon G9a inhibition is the ATM (ataxia telangiectasia mutated) pathway, a central regulator of the DNA damage response, which can be triggered without direct DNA damage.[1][5]
Caption: G9a signaling pathway and the effect of BRD4770/BRD9539.
Off-Target Signaling Pathways
Recent studies have shown that BRD4770 can exert effects through off-target inhibition of SUV39H2, another histone methyltransferase responsible for H3K9 trimethylation.[7] Additionally, the active form, this compound, has been shown to inhibit the Polycomb Repressive Complex 2 (PRC2), which mediates H3K27 trimethylation.
Caption: Off-target effects of BRD4770 and this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
G9a Histone Methyltransferase (HMT) Biochemical Assay
This protocol describes a general method for measuring G9a activity in a biochemical setting, which can be adapted for various detection methods like radioactivity, fluorescence, or luminescence.
Objective: To determine the in vitro inhibitory activity of compounds against G9a.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 (1-21) peptide substrate (or full-length histone H3)
-
S-adenosyl-L-[methyl-³H]-methionine (for radioactive assay) or S-adenosyl-L-methionine (SAM) (for non-radioactive assays)
-
HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)
-
Test compounds (this compound, BRD4770) dissolved in DMSO
-
Scintillation cocktail and filter paper (for radioactive assay) or specific detection reagents for non-radioactive assays.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the HMT assay buffer.
-
Add the test compound or DMSO (vehicle control) to the wells.
-
Add the G9a enzyme and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of the histone H3 substrate and SAM (containing a radioactive tracer if applicable).
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding trichloroacetic acid for radioactive assays).
-
For radioactive assays, spot the reaction mixture onto filter paper, wash to remove unincorporated radioactive SAM, and measure the incorporated radioactivity using a scintillation counter. For other assay formats, follow the manufacturer's instructions for signal detection.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Caption: Workflow for a G9a HMT biochemical assay.
Cellular H3K9 Methylation Western Blot
This protocol outlines the procedure for assessing the effect of BRD4770 on the levels of H3K9 methylation in cultured cells.
Objective: To measure the change in H3K9 methylation in cells treated with G9a inhibitors.
Materials:
-
Cell line of interest (e.g., PANC-1)
-
Cell culture medium and supplements
-
BRD4770
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2, anti-H3K9me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of BRD4770 or DMSO (vehicle control) for the desired time period (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K9me2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K9 methylation signal to the total histone H3 signal.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. This protocol provides a general workflow for assessing the binding of BRD4770 to G9a in intact cells.
Objective: To demonstrate that BRD4770 binds to and stabilizes G9a in cells.
Materials:
-
Cell line expressing the target protein (G9a)
-
BRD4770
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Western blot or other protein detection reagents
Procedure:
-
Treat cultured cells with BRD4770 or DMSO (vehicle control) for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble G9a in each sample using a suitable protein detection method, such as Western blot.
-
Plot the amount of soluble G9a as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of BRD4770 indicates target engagement and stabilization.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a potent biochemical inhibitor of G9a and PRC2, but its utility is limited to in vitro assays due to poor cell permeability. BRD4770 serves as an effective cell-active pro-drug, enabling the study of G9a inhibition in a cellular context. Its on-target effects include the reduction of H3K9 methylation, induction of senescence, and cell cycle arrest, mediated in part through the activation of the ATM pathway. Researchers should be aware of the potential off-target activity of BRD4770 on SUV39H2, which may contribute to its observed cellular phenotype. This guide provides the necessary data and protocols to aid in the informed use and further investigation of these valuable chemical probes.
References
- 1. Gain-of-function genetic alterations of G9a drive oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Probe of the Histone Methyltransferase G9a Induces Cellular Senescence in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone methyltransferase SUV39H2 regulates cell growth and chemosensitivity in glioma via regulation of hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone methyltransferase SUV39H2 regulates apoptosis and chemosensitivity in prostate cancer through AKT/FOXO signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for BRD9539
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of BRD9539, a histone methyltransferase G9a inhibitor. In the absence of specific disposal protocols for this compound, the following procedures are based on established best practices for the management of laboratory chemical waste.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₂₄H₂₁N₃O₃ |
| Molecular Weight | 399.45 g/mol |
| CAS Number | 1374601-41-8 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C |
Experimental Protocol for Disposal of this compound Waste
As a biologically active compound, this compound and any materials contaminated with it should be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory. The following step-by-step procedure outlines the recommended disposal plan.
1. Waste Segregation:
All this compound waste, including the unused compound, solutions, and contaminated labware (e.g., pipette tips, gloves, empty vials), must be segregated from non-hazardous trash at the point of generation.[1] Incompatible waste types should not be mixed in the same container to prevent dangerous reactions.[1]
2. Containerization:
-
Solid Waste:
-
Liquid Waste:
-
Collect liquid waste containing this compound, such as unused solutions or rinsates, in a leak-proof, screw-cap container that is chemically compatible with the solvent used (e.g., DMSO).[3]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Aqueous waste should be collected separately from organic solvent waste.[1]
-
-
Sharps Waste:
-
Any sharps, such as needles or contaminated glassware, must be placed in a designated, puncture-resistant sharps container.[2]
-
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "this compound in DMSO"), the approximate concentration, and any associated hazard symbols.[3][4]
-
The date of waste accumulation should also be included on the label.[4]
4. Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3]
-
Ensure that waste containers are kept closed except when adding waste.[3]
-
Store containers in secondary containment, such as a tray, to contain any potential leaks or spills.[1]
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[5]
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.[3]
-
Follow all institutional procedures for the final disposal of the collected waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Workflow for the segregation of this compound-contaminated laboratory waste.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. DMSO disposal - General Lab Techniques [protocol-online.org]
Essential Safety and Logistical Information for Handling BRD9539
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling BRD9539. The information is intended to be a primary resource for ensuring laboratory safety and proper chemical management.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not found in publicly available resources. The following information is a synthesis of data from supplier websites and general chemical safety guidelines. It is imperative to supplement this guide with your institution's specific safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful. Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles, and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
First-Aid Measures
In the event of exposure to this compound, immediate action is critical. Follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes. Wash skin immediately with soap and plenty of water. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Aspect | Procedure |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of dust. Use only in a well-ventilated area. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container. For short-term storage (days to weeks), keep at 0-4°C. For long-term storage (months to years), store at -20°C. Keep in a dry and dark place. |
Accidental Release Measures
In the event of a spill, follow these procedures to contain and clean up the material safely.
| Step | Action |
| 1. Evacuate | Evacuate personnel from the immediate area of the spill. |
| 2. Ventilate | Ensure the area is well-ventilated. |
| 3. Contain | Wear appropriate PPE. Use an absorbent material to contain the spill. Prevent the spill from entering drains. |
| 4. Clean-up | Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal. |
| 5. Decontaminate | Clean the spill area with soap and water. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4][5]
-
Unused Product: Dispose of as hazardous waste. Do not allow to enter drains or waterways.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and containers, should also be treated as hazardous waste and disposed of accordingly.
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Protocols
This compound is an inhibitor of the histone methyltransferase G9a (also known as EHMT2).[6] The following are generalized protocols for key experiments involving G9a inhibition.
In Vitro G9a Enzyme Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available G9a assay kits and measures the enzymatic activity of G9a.[7][8]
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 peptide substrate (pre-coated on a 96-well plate)
-
This compound (or other test inhibitors)
-
S-adenosylmethionine (SAM) - cofactor
-
Primary antibody against methylated H3K9
-
HRP-labeled secondary antibody
-
Chemiluminescent substrate
-
Assay buffer
-
Wash buffer (e.g., TBST)
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction:
-
To the histone-coated wells, add the assay buffer, diluted G9a enzyme, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Wash the plate with wash buffer.
-
Add the diluted primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-labeled secondary antibody. Incubate for 30 minutes at room temperature.
-
-
Signal Detection:
-
Wash the plate thoroughly.
-
Add the chemiluminescent substrate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescence signal is inversely proportional to the inhibitory activity of this compound. Calculate the IC50 value by plotting the signal against the inhibitor concentration.
Cellular Assay for G9a Inhibition (In-Cell Western)
This protocol assesses the ability of this compound to inhibit G9a activity within a cellular context by measuring the levels of H3K9 dimethylation.[9][10]
Materials:
-
Cell line with detectable levels of H3K9me2 (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
96-well microplate (black, clear bottom)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against H3K9me2
-
Infrared dye-conjugated secondary antibody
-
DNA stain for normalization (e.g., DRAQ5)
-
Imaging system capable of detecting near-infrared fluorescence
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with the fixation solution.
-
Wash the cells and then permeabilize with the permeabilization buffer.
-
-
Immunostaining:
-
Wash the cells and block with blocking buffer.
-
Incubate with the primary antibody against H3K9me2.
-
Wash and then incubate with the infrared dye-conjugated secondary antibody and the DNA stain.
-
-
Signal Detection and Analysis:
-
Wash the cells and acquire the fluorescent signal using an appropriate imaging system.
-
Normalize the H3K9me2 signal to the DNA stain signal to account for cell number variations.
-
Plot the normalized signal against the this compound concentration to determine the cellular IC50 value.
-
Signaling Pathway Diagrams
This compound inhibits G9a, which is known to play a role in several signaling pathways, including the Wnt and Hippo pathways.
Caption: G9a's role in the Wnt signaling pathway.
Caption: G9a's influence on the Hippo signaling pathway.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 3. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 4. fishersci.com [fishersci.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
